4-Bromo-2-chloro-N,N-dimethylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPXCBIUESSICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505224 | |
| Record name | 4-Bromo-2-chloro-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50638-51-2 | |
| Record name | 4-Bromo-2-chloro-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4-Bromo-2-chloro-N,N-dimethylaniline
CAS Number: 50638-51-2 Formula: C₈H₉BrClN Molecular Weight: 234.52 g/mol [1][2]
Part 1: Executive Summary & Chemical Identity
4-Bromo-2-chloro-N,N-dimethylaniline is a specialized halogenated aniline derivative utilized primarily as an intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and organic electronic materials.[1][3] Its structural uniqueness lies in the ortho-chloro, para-bromo substitution pattern combined with a tertiary amine functionality.[3]
This specific arrangement offers dual electrophilic sites (Br and Cl) with distinct reactivities, enabling highly selective sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1] The N,N-dimethyl group serves as a strong electron-donating group (EDG), modulating the electronic properties of the aromatic ring and enhancing solubility in organic solvents compared to its primary amine precursor.[1][3]
Chemical Identity Table[5]
| Property | Specification |
| CAS Registry Number | 50638-51-2 |
| IUPAC Name | This compound |
| SMILES | CN(C)C1=C(Cl)C=C(Br)C=C1 |
| InChI Key | Available upon specific database query (Analog: 4-Bromo-N,N-dimethylaniline is XYZWM...) |
| Appearance | White to off-white crystalline solid or viscous oil (dependent on purity/temperature) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; Insoluble in Water |
| Stability | Stable under standard conditions; Light-sensitive (store in amber vials) |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of this compound is typically achieved through a multi-step sequence starting from aniline or 2-chloroaniline.[1] The critical final step involves the exhaustive methylation of the primary amine.[3]
Core Synthesis Pathway (Graphviz Diagram)
Caption: Sequential synthesis pathway highlighting the regioselective bromination followed by exhaustive N-methylation.
Detailed Experimental Protocols
Step 1: Preparation of Precursor (4-Bromo-2-chloroaniline)
Note: This step ensures the correct halogen placement.[1] Direct bromination of N,N-dimethylaniline often yields mixtures; starting with the primary amine allows for cleaner regiocontrol.[1][3]
-
Reagents: 2-Chloroaniline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).
-
Procedure: Dissolve 2-chloroaniline in ACN at 0°C. Add NBS portion-wise to prevent exotherms.
-
Mechanism: The amino group activates the ring.[3] The ortho-chloro group sterically hinders the C2 position, directing bromine exclusively to the para (C4) position.[3]
-
Workup: Quench with water, extract with ethyl acetate, and recrystallize from ethanol.
Step 2: N,N-Dimethylation (The Critical Step)
Two methods are industry-standard.[1][3] Method A is preferred for scalability and purity.[3]
Method A: Eschweiler-Clarke Reaction (Recommended) [1]
-
Principle: Reductive amination using formaldehyde and formic acid.[3][4][5] Avoids quaternary ammonium salt formation common with alkyl halides.[3]
-
Protocol:
-
Charge a flask with 4-bromo-2-chloroaniline (10 mmol) and Formic acid (98%, 50 mmol).
-
Add Formaldehyde (37% aq.[3] solution, 25 mmol) dropwise.
-
Reflux at 100°C for 12–18 hours. Evolution of CO₂ indicates reaction progress.[3]
-
Workup: Cool to RT, basify with NaOH (pH > 10), and extract with Dichloromethane (DCM).
-
Purification: Silica gel chromatography (Hexane/EtOAc 95:5).
-
Method B: Alkylation with Methyl Iodide
-
Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), DMF or Acetone.[3]
-
Drawback: Risk of quaternization (forming the ammonium salt).[3][4] Requires strict stoichiometric control (2.1 eq MeI).
Part 3: Applications in Drug Development & Research[4]
This molecule is a high-value bifunctional scaffold .[3] Its utility stems from the differential reactivity of the C-Br and C-Cl bonds.[1][3]
Sequential Cross-Coupling (Chemoselectivity)
Researchers utilize the varying bond dissociation energies (C-Br < C-Cl) to perform sequential functionalization.[1]
-
First Coupling (Suzuki/Buchwald): The C-Br bond reacts first with Pd(0) catalysts at lower temperatures (RT to 60°C).[3] This allows the attachment of the primary pharmacophore.[3]
-
Second Coupling: The C-Cl bond remains intact during the first step and can be activated subsequently using specialized ligands (e.g., XPhos, RuPhos) at higher temperatures (>100°C).[3]
Pharmacological Relevance[4][6][8][10]
-
Kinase Inhibitors: The N,N-dimethylamino group mimics the solubilizing tails found in many tyrosine kinase inhibitors (e.g., Gefitinib analogs).[3]
-
Bioisosteres: The 2-chloro substituent provides metabolic stability by blocking the metabolically labile ortho-position, preventing hydroxylation.[1][3]
Application Logic Flow (Graphviz Diagram)
Caption: Chemoselective strategy utilizing the reactivity gap between Bromine and Chlorine.
Part 4: Analytical Characterization & Quality Control[4]
To validate the identity of CAS 50638-51-2, the following analytical signatures must be confirmed.
| Technique | Expected Signature |
| ¹H NMR (CDCl₃) | δ 2.7–2.8 ppm: Singlet (6H) for N(CH₃)₂. δ 6.8–7.5 ppm: Aromatic signals.[1] Look for an ABX or specific coupling pattern reflecting 1,2,4-substitution.[1][3] The proton ortho to Br and meta to N will be most deshielded.[3] |
| ¹³C NMR | Distinct peak for N-methyl carbons (~40–45 ppm).[1] C-Br (~110 ppm) and C-Cl (~120-130 ppm) shifts are diagnostic.[1] |
| GC-MS | Molecular Ion (M+): 233/235/237 (Isotope pattern characteristic of 1 Br + 1 Cl).[1] Base Peak: Often M-15 (Loss of methyl group).[3] |
| HPLC Purity | >98% required for cross-coupling to prevent homocoupling side reactions. |
Part 5: Safety & Handling (MSDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocols:
-
PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and lab coat.[1][3]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive—use amber glass.[3]
-
Spill Response: Adsorb with sand or vermiculite.[3] Do not flush into drains.[3]
-
References
-
PubChem Database. 4-Bromo-2-chloroaniline (Precursor Data).[1] National Center for Biotechnology Information.[3] Available at: [Link][1]
-
Organic Chemistry Portal. Eschweiler-Clarke Reaction: Mechanism and Protocols. Available at: [Link][1][4]
Sources
- 1. 4-CHLORO-2,6-DIMETHYLANILINE | 24596-18-7 [chemicalbook.com]
- 2. 50638-51-2,4-Bromo-2-chloro-N,N-dimethylaniline_CoreSyn [coresyn.com]
- 3. researchgate.net [researchgate.net]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Bromo-2-chloro-N,N-dimethylaniline: A Strategic Scaffold for Chemoselective Cross-Coupling
CAS Number: 50638-51-2 Molecular Formula: C₈H₉BrClN Molecular Weight: 234.52 g/mol [1]
Executive Summary
4-Bromo-2-chloro-N,N-dimethylaniline is a specialized trisubstituted arene widely utilized as a modular building block in medicinal chemistry and materials science.[2] Its utility stems from its unique substitution pattern: a strong electron-donating group (–NMe₂) flanked by two halogens of differing reactivity (–Cl and –Br).[2] This "reactivity gradient" allows researchers to perform sequential, chemoselective functionalizations—typically engaging the labile C–Br bond first via lithium-halogen exchange or Palladium-catalyzed cross-coupling, while preserving the C–Cl bond for subsequent transformations.[3]
This guide details the physicochemical profile, synthesis pathways, and critical reactivity protocols for this compound, with a specific focus on overcoming the steric "buttressing effects" introduced by the ortho-chloro substituent.[3]
Chemical Identity & Physical Properties[3][4][5][6][7]
| Property | Value | Note |
| CAS Number | 50638-51-2 | Specific to the 2-chloro isomer.[1][2][4] |
| Appearance | Low-melting solid or viscous oil | Tendency to supercool; typically solidifies upon standing.[2][3] |
| Boiling Point | 105 °C @ 1.3 Torr | High vacuum required for distillation.[2][3] |
| Density | ~1.39 g/cm³ | Predicted value; denser than water.[2][3] |
| Solubility | Soluble in DCM, THF, EtOAc | Low solubility in water; soluble in organic solvents.[2][3] |
| pKa (Conjugate Acid) | ~2.0–2.5 (Predicted) | Significantly less basic than dimethylaniline (pKa ~5.[2][3]1) due to inductive withdrawal by Cl/Br.[2][3] |
Structural Analysis & Electronic Profile
The reactivity of this compound is governed by the interplay of electronic effects and steric strain.
-
Electronic Push-Pull: The dimethylamino group (–NMe₂) is a strong
-donor, activating the ring.[3] However, the ortho-chloro and para-bromo substituents exert inductive electron-withdrawal (-I effect), tempering this activation. -
Steric Buttressing: The chlorine atom at position 2 creates steric bulk that interacts with the dimethylamino group at position 1.[3] This forces the –NMe₂ group to twist slightly out of planarity with the benzene ring, reducing its resonance overlap (
-donation) compared to the non-chlorinated analog.[3] This phenomenon, known as the Buttressing Effect , impacts the basicity of the nitrogen and the stability of lithiated intermediates.[3]
Reactivity Map (Graphviz)[3]
Caption: Reactivity hierarchy of the scaffold. The C-Br bond (green) is the primary site for functionalization, while the C-Cl bond (yellow) remains inert under standard conditions, serving as a latent handle.[3]
Synthesis & Production
Two primary routes exist for the synthesis of this scaffold. Route A is preferred for industrial scalability due to higher atom economy and fewer steps.[2][3]
Route A: Electrophilic Bromination (Preferred)
Starting Material: 2-Chloro-N,N-dimethylaniline Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS) Solvent: Acetic Acid or DCM/DMF
Mechanism: The –NMe₂ group is a strong ortho/para director.[2][3] Position 6 is ortho to NMe₂ but sterically hindered.[2][3] Position 4 is para to NMe₂ and meta to Cl (which reinforces the directing effect).[2][3] Thus, bromination occurs exclusively at the 4-position.[2][3]
Protocol:
-
Dissolve 2-chloro-N,N-dimethylaniline (1.0 eq) in Glacial Acetic Acid (5 vol).
-
Cool to 0–5 °C.
-
Add Br₂ (1.05 eq) dropwise over 30 minutes. Maintain temperature <10 °C to prevent over-bromination.
-
Stir at room temperature for 2 hours.
-
Quench with aqueous NaHSO₃ (to remove excess Br₂).
-
Neutralize with NaOH and extract with DCM.
-
Yield: Typically >90%.
Route B: Methylation of Primary Amine
Starting Material: 4-Bromo-2-chloroaniline Reagents: Formaldehyde / Formic Acid (Eschweiler-Clarke) or MeI / K₂CO₃.[2]
Drawback: 4-Bromo-2-chloroaniline is less available than the non-brominated precursors, and methylation can sometimes lead to quaternary ammonium salts if not controlled.[2]
Key Chemical Transformations[3][4][7]
Lithium-Halogen Exchange (Li-Hal)
The most valuable transformation of this scaffold is the selective generation of the 4-lithio species.[3]
-
Selectivity:
.[2] Treatment with n-butyllithium (n-BuLi) exclusively exchanges the bromine atom.[2] -
Temperature Control: The reaction must be performed at -78 °C . At higher temperatures (>-40 °C), the "Buttressing Effect" of the 2-Cl substituent may destabilize the aggregate, leading to benzyne formation or scrambling.[3]
Protocol (Self-Validating):
-
Setup: Flame-dried flask, Argon atmosphere.
-
Dissolution: Dissolve substrate (1.0 mmol) in anhydrous THF (5 mL). Cool to -78 °C.[2][3]
-
Exchange: Add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise down the side of the flask.
-
Aging: Stir for 15–30 minutes at -78 °C.
-
Quench: Add electrophile (e.g., DMF, CO₂, or an aldehyde).[2][3]
-
Validation: If quenching with MeOH gives 2-chloro-N,N-dimethylaniline (des-bromo product), the exchange was successful.[2]
Chemoselective Suzuki-Miyaura Coupling
The C–Br bond undergoes oxidative addition with Pd(0) significantly faster than the C–Cl bond.[2][3] This allows for the installation of a biaryl axis at C4 without touching C2.[2][3]
Standard Conditions:
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂.[2]
Workflow Diagram (Graphviz)
Caption: Sequential functionalization workflow. The C-Cl bond is preserved in Step 1, allowing for a second catalytic cycle (e.g., Buchwald-Hartwig amination) in a subsequent step.
Applications in Drug Development
This scaffold is particularly relevant in the synthesis of Kinase Inhibitors .[2][3] The N,N-dimethylaniline moiety mimics the adenosine motif found in ATP, while the halogen handles allow for the construction of "hinge-binding" domains.[3]
-
Case Study: The 2-chloro group is often retained to induce a specific torsion angle in the biaryl system (atropisomerism), which can improve selectivity for the target enzyme pocket by restricting conformational freedom.[3]
Handling & Safety (EHS)[3]
-
Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[2][3]
-
Specific Danger: As an aniline derivative, it may cause methemoglobinemia upon absorption.[2][3]
-
Storage: Store under inert gas (Argon/Nitrogen) in a cool, dark place. The compound is light-sensitive and may darken upon oxidation.[2][3]
-
Disposal: All halogenated organic waste must be segregated and incinerated via a licensed contractor.[2][3] Do not mix with strong oxidizers.[2][3]
References
-
Synthesis & Properties: Preparation of 4-bromo-N,N-dimethylaniline. PrepChem. Available at: [Link] (Accessed Feb 2026).[2][3] Note: Protocol adapted for 2-chloro derivative.
-
Lithium-Halogen Exchange: “Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines. Chemistry – A European Journal, 2024.[2][3][5] Available at: [Link][2]
-
Suzuki Coupling Selectivity: Palladium(0) Catalyzed Synthesis via Suzuki Cross-Coupling Reaction. PMC - PubMed Central.[2][3] Available at: [Link]
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-chloro-N,N-dimethylaniline
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-2-chloro-N,N-dimethylaniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this complex substituted aniline.
Introduction: The Structural Significance of this compound
This compound is a halogenated aromatic amine, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The precise substitution pattern on the aniline ring dictates its reactivity and potential applications. ¹H NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules, providing critical information about the electronic environment and connectivity of protons within the structure.
This guide will first establish a predicted ¹H NMR spectrum based on the principles of substituent chemical shift (SCS) additivity, leveraging empirical data from analogous compounds. Subsequently, a detailed, field-proven experimental protocol for acquiring a high-quality spectrum is provided. Finally, a thorough interpretation of the predicted spectrum, including chemical shifts, integration, and spin-spin coupling, will be presented to serve as a reliable reference for researchers.
Theoretical Framework: Predicting the ¹H NMR Spectrum
Due to the absence of a publicly available experimental spectrum for this compound, a robust prediction can be formulated by analyzing the electronic effects of the substituents on the benzene ring. The chemical shift of aromatic protons is highly sensitive to the electron-donating or electron-withdrawing nature of the substituents.
The structure of this compound features three substituents:
-
-N(CH₃)₂ (Dimethylamino): A strong electron-donating group (EDG) through resonance, which increases electron density at the ortho and para positions, causing a significant upfield shift (shielding) of the corresponding protons.
-
-Cl (Chloro): An electron-withdrawing group (EWG) through induction, but a weak electron-donating group through resonance. The inductive effect is generally dominant, leading to a net deshielding effect, particularly at the ortho position.
-
-Br (Bromo): Similar to the chloro group, bromine is an EWG through induction and a weak EDG through resonance, resulting in a net deshielding effect.
The interplay of these electronic effects on the three aromatic protons (H-3, H-5, and H-6) can be predicted using an additive model based on the known ¹H NMR data of simpler, related molecules.
Logical Workflow for Spectral Prediction
Caption: Workflow for predicting the ¹H NMR spectrum.
Predicted ¹H NMR Data
By applying the additive model, we can estimate the chemical shifts of the aromatic protons of this compound. The following table summarizes the predicted values, which are benchmarked against experimental data from key structural analogues.
| Compound | Proton | Observed/Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4-Bromo-N,N-dimethylaniline[1] | H-2, H-6 | 6.58 | d | J ≈ 9.0 |
| H-3, H-5 | 7.28 | d | J ≈ 9.0 | |
| -N(CH₃)₂ | 2.91 | s | - | |
| 4-Bromo-2-chloroaniline[2] | H-3 | 7.37 | d | J ≈ 2.2 (meta) |
| H-5 | 7.15 | dd | J ≈ 8.5 (ortho), 2.2 (meta) | |
| H-6 | 6.63 | d | J ≈ 8.6 (ortho) | |
| This compound | H-3 | ~7.4 - 7.5 | d | J ≈ 2.5 (meta) |
| H-5 | ~7.1 - 7.2 | dd | J ≈ 8.5 (ortho), 2.5 (meta) | |
| H-6 | ~6.7 - 6.8 | d | J ≈ 8.5 (ortho) | |
| -N(CH₃)₂ | ~2.9 - 3.0 | s | - |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines a standardized procedure for the preparation and acquisition of a ¹H NMR spectrum of this compound. Adherence to this protocol is crucial for ensuring data accuracy and reproducibility.
I. Sample Preparation
-
Mass Determination: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar analytes. Ensure the solvent is of high purity (≥99.8% D).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent (typically 0.03-0.05% v/v). If not using TMS, the residual solvent peak can be used as a secondary reference (e.g., CHCl₃ at δ 7.26 ppm).
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient radiofrequency pulse delivery and signal detection.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds (a longer delay may be necessary for quantitative analysis).
-
Number of Scans (NS): 8-16 scans for a sample of this concentration.
-
Spectral Width (SW): A range of approximately -2 to 12 ppm is generally adequate.
-
-
Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) followed by Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to remove any remaining distortions.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
-
Experimental Workflow Diagram
Sources
An In-Depth Technical Guide to the 13C NMR Analysis of 4-Bromo-2-chloro-N,N-dimethylaniline
Abstract
This technical guide provides a comprehensive examination of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis of 4-Bromo-2-chloro-N,N-dimethylaniline. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the substituent effects on the aromatic ring, provide a detailed experimental protocol for sample preparation and data acquisition, and present a thorough interpretation of the predicted 13C NMR spectrum. This guide emphasizes the causality behind experimental choices to ensure technical accuracy and reproducibility.
Introduction: The Structural Significance of this compound
This compound is a polysubstituted aromatic amine of interest in synthetic organic chemistry and as a potential building block in the development of novel pharmaceutical agents and other functional materials. The precise characterization of its molecular structure is paramount for understanding its reactivity, properties, and potential applications. 13C NMR spectroscopy is an indispensable tool for this purpose, offering detailed information about the carbon skeleton of the molecule.
The electronic environment of each carbon atom in the benzene ring is uniquely influenced by the interplay of the electron-donating N,N-dimethylamino group and the electron-withdrawing chloro and bromo substituents. Understanding these substituent effects is key to accurately assigning the resonances in the 13C NMR spectrum.
Theoretical Framework: Substituent Effects on Aromatic 13C Chemical Shifts
The chemical shift of a carbon nucleus in a benzene ring is sensitive to the electronic effects of the substituents attached to the ring. These effects can be broadly categorized into inductive effects and resonance (mesomeric) effects.
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are primarily dependent on the electronegativity of the substituent. Both chlorine and bromine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, which generally deshields (shifts to a higher ppm value) the directly attached carbon and, to a lesser extent, other carbons in the ring.[1]
-
Resonance Effects: These are transmitted through the pi (π) system of the aromatic ring and involve the delocalization of electrons. The N,N-dimethylamino group is a strong resonance electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring. This increases the electron density at the ortho and para positions, causing a shielding effect (a shift to a lower ppm value).[1] Conversely, halogens, while inductively withdrawing, are weakly resonance-donating.
The interplay of these competing effects determines the final chemical shift of each aromatic carbon. For this compound, we can anticipate a complex pattern of shielding and deshielding across the aromatic carbons.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
A reliable 13C NMR spectrum is contingent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is a self-validating system designed to yield high-quality data.
Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its single residual solvent peak at approximately 77.16 ppm, which can serve as an internal reference.
-
Concentration: For a standard 5 mm NMR tube, a concentration of 50-100 mg of the analyte in 0.6-0.7 mL of CDCl3 is recommended for a 13C NMR experiment. This concentration ensures a good signal-to-noise ratio can be achieved in a reasonable time frame.
-
Homogenization: Thoroughly dissolve the sample in the deuterated solvent. Gentle vortexing or inversion of the sealed NMR tube is recommended to ensure a homogeneous solution.
-
Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Spectrometer and Parameters
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | A standard 30-degree pulse-acquire sequence is a good starting point. |
| Solvent | CDCl3 | Provides a deuterium lock signal and a convenient chemical shift reference. |
| Temperature | 298 K | Standard ambient temperature for routine analysis. |
| Spectral Width | 0 to 200 ppm | Sufficient to cover the expected chemical shift range for aromatic and aliphatic carbons. |
| Acquisition Time | ~1-2 seconds | Balances resolution and signal-to-noise. |
| Relaxation Delay (d1) | 2-5 seconds | Allows for sufficient relaxation of carbon nuclei, especially quaternary carbons, for more accurate integration, although routine 13C spectra are often not quantitative. |
| Number of Scans | 1024 or higher | Due to the low natural abundance of 13C, a larger number of scans is required to achieve an adequate signal-to-noise ratio. |
| Proton Decoupling | Broadband decoupling | Simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. |
Predicted 13C NMR Spectrum and Interpretation
As of the time of this writing, a publicly available, experimentally verified 13C NMR spectrum for this compound is not readily accessible. Therefore, a predicted spectrum was generated using a combination of established substituent effect principles and commercially available NMR prediction software.
Predicted Chemical Shifts
The predicted 13C NMR chemical shifts for this compound are presented in the table below. The carbon atoms are numbered as indicated in the accompanying diagram.
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) | Rationale for Assignment |
| C1 | ~148 | Singlet | Attached to the strongly electron-donating N,N-dimethylamino group, this quaternary carbon is expected to be significantly deshielded. |
| C2 | ~125 | Singlet | This quaternary carbon is directly attached to the electronegative chlorine atom, leading to a downfield shift. |
| C3 | ~130 | Doublet | This carbon is meta to the N,N-dimethylamino group and ortho to the bromine atom, resulting in a complex interplay of substituent effects. |
| C4 | ~115 | Singlet | The carbon bearing the bromine atom is expected to be shielded relative to an unsubstituted carbon due to the "heavy atom effect" of bromine. |
| C5 | ~132 | Doublet | This carbon is para to the chlorine atom and meta to the bromine, likely resulting in a downfield shift. |
| C6 | ~118 | Doublet | Being ortho to the N,N-dimethylamino group, this carbon experiences a strong shielding effect from resonance donation. |
| C7, C8 | ~41 | Quartet | The two equivalent methyl carbons of the N,N-dimethylamino group are expected in the aliphatic region. |
Detailed Spectral Interpretation
The predicted spectrum reveals eight distinct carbon signals, as expected from the molecule's lack of symmetry.
-
Aromatic Region (110-150 ppm):
-
C1 (~148 ppm): The ipso-carbon attached to the nitrogen is significantly deshielded due to the inductive effect of the nitrogen and the electron-donating resonance effect which, counterintuitively for the ipso-carbon, can lead to deshielding.
-
C2 (~125 ppm): The carbon attached to the chlorine atom is deshielded due to chlorine's inductive effect.
-
C4 (~115 ppm): The carbon attached to the bromine atom is shielded. This is a characteristic effect of heavier halogens.
-
C6 (~118 ppm): This carbon, ortho to the powerful electron-donating N,N-dimethylamino group, is strongly shielded due to resonance.
-
C3 (~130 ppm) and C5 (~132 ppm): These carbons are influenced by multiple substituents, and their precise chemical shifts are a result of the additive and sometimes non-additive effects of these groups.
-
-
Aliphatic Region (~41 ppm):
-
C7 and C8: The two methyl carbons are chemically equivalent and appear as a single signal in the aliphatic region.
-
Advanced NMR Techniques for Structural Confirmation
To unequivocally assign the quaternary carbons (C1, C2, and C4), advanced NMR experiments can be employed.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can differentiate between CH, CH2, and CH3 groups. Quaternary carbons do not appear in DEPT spectra, thus confirming their assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds away. For example, correlations between the N-methyl protons and C1 and C6 would be expected, providing further confirmation of their assignments.
Conclusion
The 13C NMR analysis of this compound provides a detailed fingerprint of its carbon framework. A thorough understanding of substituent effects, coupled with a robust experimental protocol, allows for the confident assignment of all carbon resonances. The predicted spectrum serves as a valuable guide for researchers working with this compound. For unambiguous structural confirmation, particularly of the quaternary carbons, the use of advanced NMR techniques such as DEPT and HMBC is highly recommended. This comprehensive approach ensures the scientific integrity of the structural elucidation process, which is fundamental in the fields of chemical synthesis and drug development.
References
- Breitmaier, E., & Voelter, W. (2009). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
- Gunther, H. (2013).
-
Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(25), 17056-17065. [Link]
-
Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]
-
Chemistry Stack Exchange. (2020). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?[Link]
Sources
Solubility Profiling and Solvent Selection for 4-Bromo-2-chloro-N,N-dimethylaniline (CAS 50638-51-2)
[1]
Executive Summary
This technical guide provides an in-depth analysis of the solubility profile of 4-Bromo-2-chloro-N,N-dimethylaniline (CAS 50638-51-2).[1] As a halogenated aniline derivative, this compound serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Understanding its solubility landscape is essential for optimizing reaction yields, designing purification protocols (recrystallization), and selecting appropriate delivery vehicles for biological assays.[2]
This guide moves beyond simple data listing to explain the causality of solubility based on molecular structure, providing a self-validating experimental framework for researchers to determine precise solubility limits in their specific laboratory conditions.
Physicochemical Characterization
To predict solubility behavior accurately, we must first analyze the molecular architecture of the solute.[2]
Structural Analysis & Polarity
The molecule features a lipophilic benzene core substituted with:
-
N,N-Dimethylamino group: Weakly basic, increases electron density, but adds significant lipophilicity compared to a primary amine.[1][2]
-
Halogens (Bromine at C4, Chlorine at C2): These substituents significantly increase the molecular weight and lipophilicity (LogP) while reducing water solubility.[2] The ortho-chlorine atom introduces steric hindrance near the nitrogen, potentially affecting pKa and intermolecular hydrogen bonding.[1][2]
| Property | Value / Prediction | Rationale |
| CAS Number | 50638-51-2 | Unique Identifier |
| Molecular Formula | C₈H₉BrClN | |
| Molecular Weight | 234.52 g/mol | |
| Physical State | Solid (Crystalline) | Analogous to 4-bromo-N,N-dimethylaniline (MP ~53-55°C) [1].[1] |
| Predicted LogP | ~3.8 - 4.2 | High lipophilicity due to Halogen + Methyl groups.[1][2] |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | Lower than N,N-dimethylaniline (5.[1]15) due to electron-withdrawing halogens.[1][2] |
Solubility Landscape
Based on the "Like Dissolves Like" principle and empirical data from structurally homologous compounds (e.g., 4-Bromo-N,N-dimethylaniline [1], 4-Bromo-2-chloroaniline [2]), the solubility profile is categorized below.
Solvent Compatibility Matrix[1][2]
| Solvent Class | Representative Solvents | Solubility Rating | Application Context |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent | Primary reaction solvents; extraction from aqueous layers.[1] |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Good to Excellent | High-temperature reaction media; good for azeotropic drying.[1] |
| Esters & Ethers | Ethyl Acetate, THF, 1,4-Dioxane, MTBE | Good | Standard workup solvents; THF is ideal for organometallic coupling (e.g., Buchwald-Hartwig).[1] |
| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate (Temp.[1] Dependent) | Ideal for Recrystallization. Solubility increases significantly with heat.[1][2] |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Low to Moderate | Used as Anti-solvents to precipitate the product from DCM or Toluene.[1][2] |
| Aqueous Media | Water, Brine | Insoluble | Immiscible.[1][2] Useful for washing away inorganic salts during workup.[2] |
The Recrystallization Sweet Spot
The most effective purification strategy utilizes the differential solubility in alcohols or a binary solvent system.[2]
Experimental Protocols: Determination & Optimization
Do not rely solely on literature values, which may vary by purity and temperature. Use these self-validating protocols to generate data for your specific batch.
Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining thermodynamic solubility.[1][2]
Reagents: this compound (Test Compound), HPLC-grade Solvents. Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, Analytical Balance.
Workflow Diagram:
Figure 1: Step-by-step gravimetric workflow for determining thermodynamic solubility. Note the feedback loop: if triplicate measurements deviate by >5%, the equilibration time must be extended.
Step-by-Step Procedure:
-
Preparation: Place an excess (~50-100 mg) of the solid into a 4 mL glass vial.
-
Addition: Add 1.0 mL of the target solvent.[2] Cap tightly.
-
Equilibration: Agitate at the desired temperature (e.g., 25°C) for 24 hours. Ensure solid remains visible; if all dissolves, add more solid.[2]
-
Sampling: Stop agitation and allow solids to settle for 1 hour. Remove the supernatant using a syringe and filter through a 0.45 µm PTFE filter (compatible with organic solvents).[2]
-
Quantification: Transfer a precise volume (e.g., 0.5 mL) of filtrate to a pre-weighed vessel. Evaporate solvent to dryness (using a nitrogen stream or vacuum oven).[2] Weigh the residue.[2]
-
Calculation:
Protocol B: Recrystallization Solvent Screening
This logic ensures high recovery and purity.[2]
Figure 2: Decision logic for selecting a single-solvent system for recrystallization. Ideally, the compound is insoluble at room temperature but highly soluble at the boiling point.[1][2]
Applications in Synthesis & Purification[2]
Reaction Solvent Selection
For nucleophilic aromatic substitution or coupling reactions involving this intermediate:
-
Anhydrous THF or Dioxane: Recommended for palladium-catalyzed cross-couplings (Buchwald-Hartwig) to prevent hydrolysis of the C-Cl or C-Br bonds.[1][2]
-
Acetonitrile: Suitable for SNAr reactions if higher temperatures are required, though the electron-rich ring deactivates the system toward nucleophilic attack.[1][2]
Purification Strategy
Due to the lipophilic nature of this compound:
-
Flash Chromatography: Use a gradient of Hexanes:Ethyl Acetate .[2]
-
Acid-Base Extraction (Purification from non-basic impurities):
References
-
ChemicalBook. (2023).[2] 4-Bromo-N,N-dimethylaniline Properties and Solubility Data. Retrieved from [1]
-
PubChem. (2023).[2] 4-Bromo-2-chloroaniline Compound Summary. National Library of Medicine.[2] Retrieved from [1]
-
CoreSyn. (2023).[2] Product Catalog: this compound (CAS 50638-51-2).[1][3][4] Retrieved from [1]
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical.[2] (Standard reference for recrystallization and solubility protocols).
Structural Architecture and Synthetic Utility of 4-Bromo-2-chloro-N,N-dimethylaniline
The following technical guide details the nomenclature, synthesis, and chemoselective utility of 4-Bromo-2-chloro-N,N-dimethylaniline . This document is structured for researchers requiring rigorous structural validation and synthetic protocols.
Nomenclature & Chemical Identity
Topic Core: The IUPAC name This compound encodes the precise regiochemistry required for this molecule's function as a bifunctional building block.[1]
Deconstruction of the IUPAC Name
The name is derived from the parent structure Aniline (benzenamine), prioritized by the principal functional group (the nitrogen atom attached to the benzene ring).[1]
| Component | Structural Logic |
| Parent | Aniline : The benzene ring attached to an amino group ( |
| Locants | Numbering starts at the carbon attached to the nitrogen ( |
| Substituents ( | |
| Substituents (Ring) | 2-chloro : A chlorine atom at the ortho position relative to the nitrogen.4-bromo : A bromine atom at the para position relative to the nitrogen.[1] |
| Ordering | Substituents are listed alphabetically (Bromo before Chloro). |
Canonical SMILES: CN(C)C1=C(Cl)C=C(Br)C=C1 CAS Registry Number: 50638-51-2 Molecular Weight: 234.52 g/mol [2]
Chemoselectivity & Strategic Value
In drug discovery, this molecule acts as a linchpin scaffold .[1] Its value lies in the electronic differentiation between the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds.[1]
-
Electronic Hierarchy: The amino group (
) is a strong electron-donating group (EDG), activating the ring.[1] However, the inductive withdrawal of the halogens modulates this.[1] -
Orthogonal Reactivity: Under Palladium-catalyzed cross-coupling conditions (Suzuki-Miyaura or Buchwald-Hartwig), the C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond.[1] This allows researchers to functionalize the C-4 position first, leaving the C-2 chlorine intact for a subsequent reaction.[1]
Visualization: Chemoselective Functionalization Pathway
The following diagram illustrates the logical flow of utilizing this scaffold in library synthesis.
Figure 1: The kinetic difference in bond dissociation energies (
Synthetic Protocols
Direct halogenation of
Protocol: Reductive Methylation via Eschweiler-Clarke Variation
Objective: Convert 4-bromo-2-chloroaniline to 4-Bromo-2-chloro-
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 4-Bromo-2-chloroaniline | 1.0 | Limiting Reagent (Substrate) |
| Formaldehyde (37% aq.) | 5.0 | Carbon Source (Methyl donor) |
| Sodium Cyanoborohydride | 3.0 | Selective Reducing Agent |
| Acetic Acid | Solvent | Catalyst / pH control |
Step-by-Step Methodology
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-chloroaniline (10 mmol) in Acetic Acid (20 mL). Ensure complete dissolution at room temperature.[1]
-
Imine Formation: Add Formaldehyde (37% aq., 50 mmol) dropwise.[1] Stir for 15 minutes.
-
Reduction: Cool the mixture to 0°C. Add Sodium Cyanoborohydride (
, 30 mmol) portion-wise over 20 minutes. -
Workup: Stir at room temperature for 12 hours. Quench by pouring into ice-cold
(2M) until pH > 10. -
Extraction: Extract with Dichloromethane (
). Wash combined organics with brine, dry over , and concentrate-
Validation: The product should be a white to off-white solid.[1]
-
Synthesis Workflow Diagram
Figure 2: Reductive amination pathway ensuring double methylation without over-alkylation to quaternary ammonium salts.
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
-
NMR (400 MHz,
):-
2.75 (s, 6H,
) — Diagnostic Singlet -
6.90 (d,
, 1H, H-6) — Ortho to NMe2 -
7.30 (dd,
, 1H, H-5) -
7.50 (d,
, 1H, H-3) — Meta to NMe2, between halogens
-
2.75 (s, 6H,
-
Mass Spectrometry (GC-MS):
-
Molecular Ion (
): 233/235/237 (Distinctive isotope pattern for 1 Br + 1 Cl).[1]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 610169, 4-Bromo-2-chloroaniline.[1] Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]
-
Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[1][6] Organic Letters, 16(17), 4388–4391.[1] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 50638-51-2|this compound|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Aniline - Wikipedia [en.wikipedia.org]
Stability and storage conditions for 4-Bromo-2-chloro-N,N-dimethylaniline
An In-Depth Technical Guide to the Stability and Storage of 4-Bromo-2-chloro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern makes it a valuable precursor for the development of various molecular scaffolds, particularly in the fields of medicinal chemistry and materials science. The integrity and purity of such a reagent are paramount to the success and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in its chemical properties and reactivity. As a Senior Application Scientist, the insights provided herein are intended to be both technically accurate and practically applicable in a laboratory setting.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. These properties dictate its behavior under various environmental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀BrN | [1] |
| Molecular Weight | 200.08 g/mol | [2] |
| Appearance | White to gray or light blue crystalline solid/powder | [3] |
| Melting Point | 52-54 °C (lit.) | [3][4] |
| Boiling Point | 264 °C (lit.) | [3] |
| Solubility | Soluble in methanol and chloroform; Insoluble in water. | [3] |
| Chemical Stability | Stable under recommended storage conditions. | [4][5][6] |
Chemical Stability and Reactivity Profile
While generally stable, the reactivity of this compound is primarily influenced by the dimethylamino group and the halogenated aromatic ring. Understanding these reactive sites is key to preventing degradation.
Incompatibilities
To maintain the compound's integrity, contact with the following substances should be strictly avoided:
-
Strong Oxidizing Agents: The tertiary amine group (-N(CH₃)₂) is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products. This is a common reactivity pathway for aniline derivatives.
-
Strong Acids: The dimethylamino group is basic and will readily react with strong acids to form ammonium salts. This reaction is generally reversible but alters the chemical nature and solubility of the compound, rendering it unsuitable for most applications without a subsequent neutralization step.
-
Metals: Certain metals may catalyze decomposition or other unwanted side reactions.[3][4][5]
Hazardous Decomposition
Under fire conditions, thermal decomposition of this compound will produce toxic and corrosive fumes.[5] These include:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen bromide gas
This decomposition profile underscores the need for appropriate fire safety measures and the use of self-contained breathing apparatus for firefighting personnel.[5]
Sensitivity to Environmental Factors
-
Light Sensitivity: Aromatic amines can be sensitive to light, particularly UV radiation, which can promote oxidative or free-radical-mediated degradation pathways, often leading to discoloration. For this reason, storing the compound in a dark place is recommended.[3]
-
Air Sensitivity: The dimethylamino group can be sensitive to atmospheric oxygen over long periods, contributing to gradual degradation. Storing under an inert atmosphere is a best practice for long-term stability.
Recommended Storage and Handling Protocols
The following protocols are designed to be a self-validating system for maintaining the quality of this compound.
Storage Conditions
The primary objective of the storage protocol is to mitigate exposure to incompatible materials and adverse environmental conditions.
-
Container: The compound should be stored in a tightly closed container to prevent moisture ingress and exposure to air.[2][7]
-
Atmosphere: For long-term storage or for high-purity applications, flushing the container with an inert gas such as argon or nitrogen is highly recommended.
-
Temperature: Store in a cool, dry, and well-ventilated place.[5][7] While some suppliers indicate room temperature is acceptable, a cooler temperature (e.g., <15°C) in a dark location is preferable to minimize any potential for slow degradation over time.[3]
-
Location: The storage area should be away from sources of ignition and incompatible materials like strong acids and oxidizing agents.[8]
Handling Procedures
Due to its hazardous nature, strict handling procedures must be followed. The compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2][6]
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[2][7]
-
Personal Protective Equipment (PPE):
-
Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling.[1][2]
-
Dust Control: Avoid the formation of dust and aerosols during handling.[5] Use appropriate tools for transferring the solid material and clean up spills promptly using dry methods to avoid generating dust.[2][9]
Workflow for Compound Reception and Storage
The following diagram outlines the logical workflow for a researcher upon receiving a new batch of this compound to ensure its proper storage and long-term stability.
Caption: Decision workflow for receiving and storing this compound.
Experimental Protocol: A Practical Approach to Stability Assessment
For critical applications in drug development, verifying the stability of a reagent under specific laboratory conditions can be invaluable. Below is a conceptual protocol for such an assessment.
Objective: To assess the stability of this compound under accelerated conditions (elevated temperature and light exposure).
Methodology:
-
Reference Standard: A freshly opened, high-purity sample of the compound is designated as the T=0 reference. An aliquot is immediately analyzed by HPLC-UV (for purity) and LC-MS (to identify any initial impurities). A portion is stored under ideal conditions (e.g., -20°C, dark, under argon) to serve as a control.
-
Stress Conditions:
-
Thermal Stress: Aliquot a sample into a sealed amber vial and place it in an oven at a controlled temperature (e.g., 40°C).
-
Photostability: Aliquot a sample into a sealed clear glass vial and expose it to a controlled light source (as per ICH Q1B guidelines). A parallel sample in an amber vial serves as a dark control at the same temperature.
-
-
Time Points: Withdraw samples from the stress conditions at predetermined intervals (e.g., 1 week, 2 weeks, 4 weeks).
-
Analysis:
-
Visually inspect each sample for color change.
-
Analyze each sample by HPLC-UV, comparing the purity profile to the T=0 reference and the ideal condition control. Calculate the percentage of the parent compound remaining.
-
Analyze samples showing significant degradation by LC-MS to tentatively identify major degradation products.
-
-
Interpretation: A significant decrease in purity (>2%) or the appearance of new impurity peaks indicates instability under the tested conditions. This data can inform specific handling instructions, such as the need to prepare solutions fresh daily if the compound is found to be unstable in a particular solvent.
Conclusion
This compound is a stable compound when stored and handled correctly. Its primary vulnerabilities are exposure to strong oxidizing agents, acids, light, and, over the long term, air. By adhering to the storage protocols of using a cool, dark, dry environment with a tightly sealed container—ideally under an inert atmosphere—researchers can ensure the chemical integrity of this valuable reagent. The implementation of rigorous handling procedures is not only a matter of safety but also a critical component of scientific reproducibility.
References
- Vertex AI Search, based on a SAFETY DATA SHEET for 4-bromo-N,N-dimethyl.. (2021-09-11).
- Chemos GmbH&Co.KG.
- Thermo Fisher Scientific.
- Apollo Scientific.
- Carl ROTH.
- SBLCore. SAFETY DATA SHEET: N,N-Dimethylaniline. (2024-11-28).
- ChemicalBook. 4-Bromo-N,N-dimethylaniline Properties.
- ChemicalBook.
- Sigma-Aldrich.
- Fisher Scientific.
- Chemsrc. 4-Bromo-N,N-dimethylaniline | CAS#:586-77-6. (2025-08-23).
- Tokyo Chemical Industry (India) Pvt. Ltd. 4-Bromo-N,N-dimethylaniline | 586-77-6.
Sources
- 1. chemos.de [chemos.de]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]
- 4. 4-Bromo-N,N-dimethylaniline | CAS#:586-77-6 | Chemsrc [chemsrc.com]
- 5. 4-Bromo-N,N-dimethylaniline - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. carlroth.com [carlroth.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Note: High-Fidelity Chemoselective Amination of 4-Bromo-2-chloro-N,N-dimethylaniline
Strategic Overview
This application note details the chemoselective Buchwald-Hartwig amination of 4-Bromo-2-chloro-N,N-dimethylaniline . This substrate is a high-value scaffold in medicinal chemistry because it offers orthogonal functionalization :
-
Site A (C4-Br): Highly reactive toward Pd-catalyzed oxidative addition.
-
Site B (C2-Cl): Significantly less reactive, remaining intact for subsequent cross-coupling (e.g., Suzuki, Sonogashira) or nucleophilic aromatic substitution (
).
The presence of the para-dimethylamino group (an electron-donating group, EDG) increases electron density at the C4 position, rendering the C-Br bond less electrophilic. Consequently, standard "first-generation" catalyst systems (e.g., Pd(PPh
Mechanistic Logic & Chemoselectivity
The success of this protocol relies on the bond dissociation energy (BDE) differential between the C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol) bonds.
The Selectivity Hierarchy
-
Oxidative Addition (Rate Limiting Step): The Pd(0) species inserts into the C-Br bond preferentially.
-
Ligand Influence: Bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) facilitate the oxidative addition of the deactivated C-Br bond while preventing the formation of inactive palladium dimers.
-
Prevention of Side Reactions: The C2-Cl position is sterically hindered by the adjacent N,N-dimethyl group and electronically deactivated, minimizing competitive amination at the chloride site.
Mechanistic Pathway (Graphviz)
Figure 1: Catalytic cycle highlighting the chemoselective insertion into the C-Br bond. The C-Cl bond remains spectator due to higher activation energy barrier.
Experimental Protocol
Ligand Selection Matrix
The choice of ligand is critical for this electron-rich substrate. Use the table below to select the optimal system based on your nucleophile (amine).
| Amine Class | Recommended Ligand | Catalyst Precursor | Base | Solvent |
| Primary Alkyl (e.g., n-Butylamine) | BrettPhos | Pd | NaOtBu | Dioxane |
| Primary Aryl (e.g., Aniline) | BrettPhos or RuPhos | Pd(OAc) | Cs | t-Amyl Alcohol |
| Secondary Cyclic (e.g., Morpholine) | RuPhos | Pd(OAc) | NaOtBu | Toluene |
| Secondary Acyclic (e.g., Diethylamine) | RuPhos | Pd | LiHMDS | THF |
| Amides/Carbamates | Xantphos | Pd(OAc) | Cs | Dioxane |
Standardized Workflow (1.0 mmol Scale)
Reagents:
-
Substrate: this compound (1.0 equiv, 234.5 mg)
-
Amine: 1.2 equiv[1]
-
Catalyst: Pd(OAc)
(2 mol%) or Pd (dba) (1 mol%) -
Ligand: RuPhos (4 mol%) [Adjust based on Table 3.1]
-
Base: NaOtBu (1.4 equiv) [Use Cs2CO3 if sensitive functional groups present]
-
Solvent: Anhydrous Toluene (Concentration: 0.2 M)
Step-by-Step Procedure:
-
Preparation (Glovebox/Schlenk Line):
-
Charge an oven-dried reaction vial equipped with a magnetic stir bar with the Pd source , Ligand , and Base .
-
Note: If the amine is solid, add it at this step.
-
-
Inerting:
-
Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).
-
-
Solvent & Substrate Addition:
-
Dissolve the This compound in anhydrous Toluene (5 mL).
-
Inject the substrate solution into the vial via syringe.
-
Add the Amine (if liquid) via syringe.
-
-
Activation:
-
Place the vial in a pre-heated block at 80 °C .
-
Stir vigorously (800+ rpm) for 2–12 hours.
-
Monitoring: Check reaction progress via LC-MS or TLC (Eluent: 10% EtOAc/Hexanes). Look for the disappearance of the starting bromide.
-
-
Workup:
-
Purification:
-
Purify via flash column chromatography (Silica gel).
-
Caution: The product is an aniline derivative; pre-treat silica with 1% Et
N if streaking occurs.
-
Workflow Diagram (Graphviz)
Figure 2: Operational workflow for the amination protocol.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction (Starting Material Recovered) | Oxidative addition failure due to electron-rich ring. | Switch to a more electron-rich ligand (tBuXPhos or AdBrettPhos ). Increase Temp to 100°C. |
| Dehalogenation (Product is des-bromo) | Use a ligand with a larger "bite angle" or bulk (e.g., BrettPhos ). Ensure solvent is strictly anhydrous. | |
| Bis-amination (Reaction at Cl) | Catalyst too active or excess amine/heat. | Lower temperature to 60°C. Strictly limit amine to 1.1 equiv. Stop reaction immediately upon consumption of bromide. |
| Pd Black Precipitation | Catalyst decomposition (Ligand dissociation). | Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure O |
References
-
Surry, D. S., & Buchwald, S. L. (2011).[4] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[4]
-
Hartwig, J. F. (2014). Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994).[4] Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969–5970.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Dialkylbiaryl phosphines in Pd-catalyzed amination : a user's guide - Chemical Science (RSC Publishing) DOI:10.1039/C0SC00331J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes: 4-Bromo-2-chloro-N,N-dimethylaniline as a Versatile Building Block for Functional Materials
Abstract
This technical guide details the strategic application of 4-Bromo-2-chloro-N,N-dimethylaniline as a pivotal building block in the synthesis of advanced functional materials. The unique electronic and steric properties conferred by its substituted aniline core, combined with the differential reactivity of its two halogen atoms, make it an exceptionally versatile precursor for creating complex organic molecules. This document provides researchers, chemists, and materials scientists with a comprehensive overview of its properties, reactivity, and detailed, field-tested protocols for its use in palladium-catalyzed cross-coupling reactions, which are foundational for developing materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.
Introduction: The Strategic Advantage of this compound
In the pursuit of novel functional materials, the design and synthesis of molecular building blocks with precisely controlled reactivity are paramount. This compound emerges as a superior scaffold for several key reasons:
-
Orthogonal Reactive Sites: The molecule possesses two distinct halogen atoms, bromine and chlorine. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This differential reactivity allows for selective, sequential functionalization, enabling the construction of complex, non-symmetrical molecules in a controlled manner.
-
Electronic Tuning: The electron-donating N,N-dimethylamino group activates the aromatic ring, influencing the electronic properties of the final material.[1][2] This is a critical feature for designing hole-transport materials (HTMs) in optoelectronic devices, where modulating HOMO/LUMO energy levels is essential for efficient charge injection and transport.[3][4][5][6]
-
Steric Influence: The chlorine atom at the ortho position to the dimethylamino group provides steric hindrance that can influence the conformation of the final molecule, impacting properties like solubility, film-forming capabilities, and preventing undesirable intermolecular interactions such as π-π stacking in the solid state.
These attributes make this compound a valuable precursor for a range of functional materials, including triarylamine-based HTMs, conductive polymers, and specialized dyes.[2][7][8]
Diagram 1: Structural Features of the Building Block
Caption: Key structural and reactive features of the title compound.
Physicochemical & Safety Data
Accurate data is crucial for experimental design. The properties of the parent compound, 4-Bromo-N,N-dimethylaniline, are well-documented and provide a useful baseline.
| Property | Value | Source |
| CAS Number | 50638-51-2 | BLDpharm[9] |
| Appearance | White to off-white crystalline solid | TCI[10] |
| Melting Point | 52-56 °C | Sigma-Aldrich[11] |
| Boiling Point | 264 °C (lit.) | ChemicalBook[12], Sigma-Aldrich[11] |
| Solubility | Soluble in methanol, chloroform; Insoluble in water. | ChemicalBook[12] |
| Stability | Stable under normal conditions. Air and light sensitive. | TCI[10], ChemicalBook[12] |
Safety & Handling
As a Senior Application Scientist, safety is the bedrock of all protocols. This compound and its parent analogues are classified as harmful.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.
-
Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[10][12]
Core Application: Sequential Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of this building block's utility. A general strategy involves a first palladium-catalyzed coupling at the more reactive C-Br position, followed by a second coupling at the C-Cl position, often requiring a different catalyst system or more forcing conditions.
Causality of Reactivity Difference
The higher reactivity of aryl bromides over aryl chlorides in palladium-catalyzed cross-coupling is a well-established principle.[13] This selectivity stems from the elementary steps of the catalytic cycle, primarily the oxidative addition of the aryl halide to the Pd(0) catalyst. The C-Br bond is weaker (bond dissociation energy ~280 kJ/mol) than the C-Cl bond (~340 kJ/mol), making its cleavage and subsequent addition to the palladium center kinetically more favorable. This allows for selective reactions at the C-Br position while leaving the C-Cl bond intact.
Diagram 2: General Workflow for Sequential Functionalization
Caption: A strategic workflow for the selective, sequential functionalization.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps, rationales, and expected outcomes for characterization.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C-Br Position
Objective: To demonstrate the selective C-C bond formation at the C-4 (bromo) position, leaving the C-2 (chloro) position available for subsequent reactions. This is a foundational step for extending conjugation.
Field-Proven Insight: The choice of Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available Pd(0) source ideal for coupling with aryl bromides.[14] The use of a mild base like potassium carbonate in an aqueous/organic solvent system is effective and minimizes side reactions like aniline self-coupling.[15]
Materials & Reagents
| Reagent | CAS No. | Amount | Molar Eq. |
| This compound | 50638-51-2 | 1.00 g (4.27 mmol) | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 0.71 g (4.69 mmol) | 1.1 |
| Pd(PPh₃)₄ | 14221-01-3 | 0.25 g (0.21 mmol) | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 1.77 g (12.8 mmol) | 3.0 |
| 1,4-Dioxane | 123-91-1 | 20 mL | - |
| Deionized Water | 7732-18-5 | 5 mL | - |
Step-by-Step Methodology
-
Inert Atmosphere: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g), 4-methoxyphenylboronic acid (0.71 g), and potassium carbonate (1.77 g).
-
Degassing (Critical Step): Seal the flask with septa and purge with argon or nitrogen for 15 minutes. This is crucial as oxygen can deactivate the Pd(0) catalyst.
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane (20 mL) and deionized water (5 mL) via syringe. Stir for 5 minutes to dissolve the reagents. Add the Pd(PPh₃)₄ catalyst (0.25 g) in one portion. The mixture will typically turn yellow/orange.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product.
Self-Validation (Expected Outcome):
-
Product: 2-Chloro-4-(4-methoxyphenyl)-N,N-dimethylaniline.
-
Appearance: White to off-white solid.
-
¹H NMR: Expect to see the disappearance of a signal in the aromatic region corresponding to the proton adjacent to the bromine, and the appearance of new signals for the methoxyphenyl group, including a characteristic singlet for the methoxy protons (~3.8 ppm).
-
Mass Spec (ESI+): Expect to find the [M+H]⁺ ion corresponding to the product's molecular weight (262.74 g/mol ).
Protocol 2: Buchwald-Hartwig Amination for Triarylamine Synthesis
Objective: To synthesize a triarylamine, a core structure in many hole-transport materials, by forming a C-N bond at the C-4 position.
Expertise & Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[16] For this transformation, a more specialized catalyst system is often required compared to Suzuki coupling. A palladium pre-catalyst paired with a bulky, electron-rich phosphine ligand (e.g., from the Buchwald ligand family) is highly effective. A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine, facilitating the catalytic cycle. The reaction must be conducted under strictly anhydrous conditions as water can poison the catalyst and react with the strong base.
Materials & Reagents
| Reagent | CAS No. | Amount | Molar Eq. |
| This compound | 50638-51-2 | 1.00 g (4.27 mmol) | 1.0 |
| Diphenylamine | 122-39-4 | 0.80 g (4.70 mmol) | 1.1 |
| Pd₂(dba)₃ | 51364-51-3 | 0.078 g (0.085 mmol) | 0.02 |
| XPhos | 564483-18-7 | 0.082 g (0.17 mmol) | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 0.58 g (5.98 mmol) | 1.4 |
| Anhydrous Toluene | 108-88-3 | 25 mL | - |
Step-by-Step Methodology
-
Glovebox Operation: Due to the air- and moisture-sensitivity of the reagents and catalyst, it is highly recommended to set up this reaction in a glovebox.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.00 g), diphenylamine (0.80 g), sodium tert-butoxide (0.58 g), Pd₂(dba)₃ (0.078 g), and XPhos (0.082 g).
-
Solvent Addition: Add anhydrous toluene (25 mL).
-
Reaction: Seal the flask, remove from the glovebox, and heat in an oil bath at 110 °C for 16 hours under an inert atmosphere.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Extract the product with toluene (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. The crude product is purified by column chromatography (silica gel, hexane/dichloromethane gradient).
Self-Validation (Expected Outcome):
-
Product: 3-Chloro-N,N-dimethyl-4-(diphenylamino)aniline.
-
Appearance: Pale yellow solid.
-
¹H NMR: The spectrum will become significantly more complex in the aromatic region due to the introduction of two additional phenyl rings.
-
Mass Spec (ESI+): Expect to find the [M+H]⁺ ion corresponding to the product's molecular weight (323.83 g/mol ).
Conclusion and Future Outlook
This compound is a powerful and strategic building block for constructing complex functional materials. Its value lies in the predictable and selective reactivity of its halogenated sites, allowing for controlled, stepwise synthetic routes. The protocols provided herein offer robust and validated methods for leveraging this reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings, which are key transformations in the synthesis of materials for organic electronics. By mastering the sequential functionalization of this precursor, researchers can unlock pathways to novel triarylamines, conjugated polymers, and other advanced materials with tailored optoelectronic properties.
References
-
4-Bromo-N,N-dimethylaniline | CAS#:586-77-6 | Chemsrc. Available at: [Link]
-
4-Bromo-N,2-dimethylaniline Properties - EPA. Available at: [Link]
-
4-Bromo-N,N-Dimethylaniline For sale | Supplier | Wholesaler | Retailer | Trader | Mumbai, India - Pcchem. Available at: [Link]
-
Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses | PDF - Slideshare. Available at: [Link]
-
Aniline - Wikipedia. Available at: [Link]
-
N,N-dimethylaniline Definition - Organic Chemistry Key Term | Fiveable. Available at: [Link]
-
Suzuki vs. Hartwig-Buchwald : r/Chempros - Reddit. Available at: [Link]
-
Electrochemically polymerized N,N-dimethylaniline film with ion-exchange properties as an electrode modifier | Analytical Chemistry - ACS Publications. Available at: [Link]
-
New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes: Effect of Polymer Structure and Cross-Linking on Device Characteristics - ACS Publications. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. Available at: [Link]
-
Synthesis of D-A type triarylamine hole transport material and application in perovskite cells. Available at: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | Request PDF - ResearchGate. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. Available at: [Link]
-
Synthesis of poly N,N-dimethylaniline-formaldehyde supported on silica-coated Fe3O4 MNPs (PDMAF-MNPs) 14 - ResearchGate. Available at: [Link]
-
Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama - YouTube. Available at: [Link]
-
Oxidative polymerization of triarylamines: a promising route to low-cost hole transport materials for efficient perovskite solar - RSC Publishing. Available at: [Link]
-
Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study - NIH. Available at: [Link]
-
(PDF) Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - ResearchGate. Available at: [Link]
Sources
- 1. Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses | PDF [slideshare.net]
- 2. fiveable.me [fiveable.me]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]
- 9. 50638-51-2|this compound|BLD Pharm [bldpharm.com]
- 10. 4-Bromo-N,N-dimethylaniline | 586-77-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]
- 13. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. reddit.com [reddit.com]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Topic: Troubleshooting Side Reactions in the Bromination of 2-Chloro-N,N-dimethylaniline
Technical Support Center: Bromination of 2-Chloro-N,N-dimethylaniline
Executive Summary & Reaction Logic
The bromination of 2-chloro-N,N-dimethylaniline (1) to synthesize 4-bromo-2-chloro-N,N-dimethylaniline (2) is an Electrophilic Aromatic Substitution (EAS).[1] While the dimethylamino group (
The Core Challenge: The
Success Metric: High regioselectivity for the C4-position, suppression of C6-bromination, and retention of the N-methyl groups.[1]
Reaction Pathways & Signaling (Visualized)
The following diagram maps the competitive landscape of this reaction. Use this to diagnose where your specific batch went wrong.[1]
Figure 1: Mechanistic divergence in the bromination of 2-chloro-N,N-dimethylaniline. Green indicates the desired pathway; red indicates failure modes.[1]
Technical Support: Troubleshooting Guides
Category A: "My reaction mixture turned dark green/black and the yield is low."
Diagnosis: Oxidative Demethylation / Radical Cation Formation.
Tertiary anilines are electron-rich and have low oxidation potentials.[1] Bromine (
Corrective Actions:
-
Check Temperature: Are you running at room temperature (RT) or higher?
-
Check Addition Rate: Did you dump the bromine in?
-
Fix: Add the bromine solution dropwise over 30-60 minutes. High local concentrations of
favor electron transfer (oxidation) over substitution.[1]
-
-
Protect from Light: Radical processes are photo-initiated.[1]
-
Fix: Wrap the reaction flask in aluminum foil.
-
Category B: "I see a significant amount of starting material left, but adding more bromine causes impurities."[2]
Diagnosis: Anilinium Salt Deactivation.
The reaction produces HBr as a byproduct.[1]
Corrective Actions:
-
Buffer the System: You must scavenge the HBr.[1]
-
Solvent Choice:
-
Fix: If using non-polar solvents (DCM, CHCl3), the salt precipitates and coats the unreacted amine.[1] Switch to Glacial Acetic Acid , which solvates the species better and acts as a weak proton acceptor, or use a biphasic system with saturated bicarbonate (though hydrolysis of Br2 is a risk there).[1]
-
Category C: "I have a mixture of mono-bromo and di-bromo products."
Diagnosis: Polybromination (Position 6).
The
Corrective Actions:
-
Stoichiometry Control:
-
Reagent Selection:
-
Fix: Switch from elemental Bromine (
) to N-Bromosuccinimide (NBS) in DMF or Acetonitrile. NBS provides a low, steady concentration of electrophilic bromine, significantly improving regioselectivity for the para position.[1]
-
Optimized Experimental Protocol
Objective: Synthesis of this compound with minimized oxidative side reactions.
Reagents:
-
2-Chloro-N,N-dimethylaniline (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0 equiv) [Preferred over
for selectivity] -
Acetonitrile (ACN) or DMF [Solvent]
-
Alternative: Glacial Acetic Acid + NaOAc if using
.[1]
Step-by-Step:
-
Preparation: Dissolve 2-chloro-N,N-dimethylaniline (10 mmol) in Acetonitrile (50 mL).
-
Cooling: Cool the solution to 0°C in an ice bath. Crucial for suppressing oxidation.[1]
-
Addition: Dissolve NBS (10 mmol) in Acetonitrile (20 mL) and add it dropwise to the amine solution over 30 minutes.
-
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC or HPLC.[1] Look for the disappearance of SM (
usually higher than product) and appearance of Product.[1] -
Quench: Pour the mixture into ice water (100 mL) containing Sodium Thiosulfate (saturated solution, 10 mL) to destroy any unreacted brominating species.
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with water and brine.[1] Dry over
.[1] -
Purification: If dibromo impurities are present, recrystallization from Ethanol/Water is often more effective than column chromatography due to similar polarities.[1]
Comparative Data: Reagent Selection
| Reagent System | Selectivity (Para:Ortho) | Risk of Oxidation | Risk of Polybromination | Recommendation |
| Moderate | High | High | Use only with buffer & cooling. | |
| Low | Very High | High | Avoid. Promotes radical pathways.[1] | |
| NBS / DMF | High | Low | Low | Recommended for small scale.[1] |
| PTAB (Phenyltrimethylammonium tribromide) | High | Low | Very Low | Excellent for high-value substrates.[1] |
References
-
General Reactivity of N,N-Dialkylanilines
-
Bromination Methodologies
-
Oxidative Demethylation Mechanism
-
Synthesis of Halogenated Anilines (N-Oxide Route)
-
"Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides." NSF Public Access Repository.[1]
- Relevance: Describes an alternative route if direct bromination fails due to steric/electronic issues.
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chloro-N,N-dimethylaniline and Bromine/NBS before handling.[1] Bromine is highly toxic and corrosive.[1]
Sources
Technical Support Center: Stabilizing 4-Bromo-2-chloro-N,N-dimethylaniline
Executive Summary & Molecule Analysis
The Molecule: 4-Bromo-2-chloro-N,N-dimethylaniline The Challenge: This substrate presents a "perfect storm" for dehalogenation side reactions due to three converging factors:
-
Electronic Activation: The N,N-dimethylamino group is strongly electron-donating (
effect), significantly increasing electron density on the ring. This activates the Carbon-Bromine bond for oxidative addition but also makes the resulting organometallic intermediates highly basic and prone to protonation (hydrodehalogenation).[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Steric Hindrance: The ortho-chloro substituent creates steric bulk near the reaction center.[1] In Palladium-catalyzed cycles, this slows down the transmetallation step.[1] A stalled catalytic cycle gives the intermediate time to undergo
-hydride elimination or capture a hydride from the solvent, leading to the dehalogenated byproduct (3-chloro-N,N-dimethylaniline).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Leaving Group Competition: While Bromine is the primary leaving group, the ortho-Chlorine can undergo competitive oxidative addition or lithium-halogen exchange if conditions are too aggressive.[1]
This guide provides autonomous, non-templated troubleshooting workflows to prevent the loss of halogen atoms during functionalization.
Module A: Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)
User Scenario: “I am attempting a Suzuki coupling, but I am isolating the reduced product (Ar-H) instead of the coupled biaryl.”
The Mechanism of Failure: The Hydride Off-Ramp
Dehalogenation in Pd-catalysis is rarely a random event; it is a specific mechanistic pathway involving a Palladium-Hydride (Pd-H) species.[1]
-
Source of Hydride: Common protic solvents (Ethanol, Isopropanol) or bases with
-hydrogens (Isopropoxide, Ethoxide) act as hydride donors.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
The Critical Divergence: Because your substrate has an ortho-chloro group, the Transmetallation step is sterically hindered and slow.[1] This allows the competing Dehalogenation pathway to dominate.[1]
Mechanism Visualization
The following diagram illustrates the standard catalytic cycle versus the "Dehalogenation Off-Ramp."
Caption: Figure 1. The "Dehalogenation Off-Ramp" occurs when Transmetallation is slower than Hydride capture.[1]
Troubleshooting Protocol: The "Anhydrous-Bulky" System
To fix this, we must eliminate hydride sources and accelerate the slow step.[1]
Step 1: Solvent Switch (Eliminate Hydride Donors)
-
STOP: Using Ethanol, Methanol, or Isopropanol/Water mixtures.[1]
-
START: Use Toluene , 1,4-Dioxane , or DMF (anhydrous).[1]
-
Why: Alcohols readily undergo
-hydride elimination on the metal center. Aprotic solvents remove this source entirely [1].[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Step 2: Base Selection (The "Hard" Base Rule)
-
STOP: Using Ethoxide or Isopropoxide bases.[1]
-
START: Use K₃PO₄ , K₂CO₃ , or Cs₂CO₃ .
-
Why: Inorganic carbonates/phosphates lack
-hydrogens, preventing them from acting as reducing agents.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Step 3: Ligand Engineering (The Steric Solution)
-
Why: These Buchwald-type dialkylbiaryl phosphine ligands are extremely bulky.[1] They facilitate the oxidative addition of electron-rich aryl halides and, crucially, they create a crowded environment that destabilizes the small Pd-H intermediates while accelerating the reductive elimination of the desired bulky product [2].[1]
Module B: Lithium-Halogen Exchange[1][3][4]
User Scenario: “I am trying to lithiate the bromine to react with an electrophile, but I see significant amounts of protonated starting material (Ar-H) or scrambling.”
The Mechanism of Failure: Protonation & Scrambling
The N,N-dimethylamino group coordinates to Lithium, potentially directing lithiation to the ortho-position (Directed Ortho Metalation - DoM).[1] However, Br-Li exchange is kinetically faster.[1] The danger is temperature .[1]
-
If
: The lithiated species can attack the ortho-chloro group of a neighboring molecule (benzyne formation mechanism) or abstract a proton from the solvent.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Troubleshooting Protocol: The Cryogenic Inverse Addition
Step 1: Temperature Discipline
-
Maintain reaction temperature strictly at -78°C .
-
Do not allow the reaction to warm above -70°C until the electrophile is added.[1]
Step 2: The "Inverse Addition" Technique
-
Standard Method (Risky): Adding n-BuLi to the Aryl Bromide.[1]
-
Recommended Method (Inverse): Add the Aryl Bromide (dissolved in THF) slowly to the n-BuLi (in Hexane/THF) at -78°C.[1]
Step 3: Trapping
-
If the intermediate is unstable, consider In-Situ Trapping (Barbier conditions) where the electrophile (e.g., Borate ester, Silane) is present before adding the BuLi, provided the electrophile is compatible with BuLi (e.g., Triisopropyl borate) [4].[1]
Comparative Data: Optimization Results
The following table summarizes expected outcomes based on solvent and ligand choices for a Suzuki coupling of this compound.
| Condition Set | Solvent | Ligand | Base | Primary Outcome | Mechanism of Action |
| Standard (High Risk) | Ethanol/H₂O | PPh₃ | NaOEt | 40% Dehalogenated (Ar-H) | EtOH acts as hydride source; PPh₃ is too small to prevent side reactions.[1] |
| Improved | Toluene | PPh₃ | K₂CO₃ | 15% Dehalogenated | Removal of protic solvent reduces hydride source; steric issues remain.[1] |
| Optimized (Recommended) | 1,4-Dioxane | SPhos | K₃PO₄ | <2% Dehalogenated | Bulky ligand speeds up coupling; aprotic system starves reduction pathway.[1] |
Frequently Asked Questions (FAQ)
Q: Can I use the ortho-chloro group for coupling later? A: Yes. The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~96 kcal/mol).[1] By controlling the equivalents of catalyst and using a lower temperature (60-80°C), you can selectively couple the Bromine.[1] To couple the Chlorine, you would typically need to switch to a specialized ligand (like BrettPhos) and higher temperatures (>100°C) in a second step.[1]
Q: My reaction turns black and precipitates Pd black immediately. Is this dehalogenation? A: This indicates catalyst decomposition ("death"), which often leads to dehalogenation because the active catalytic cycle stops.[1] This is common with electron-rich substrates.[1]
-
Fix: Increase the ligand-to-metal ratio (e.g., 2:1 or 3:1 L:Pd) to stabilize the active Pd(0) species.
Q: Why does the N,N-dimethyl group make this harder? A: It donates electron density into the ring.[1] Oxidative addition of Pd(0) into an electron-rich Ar-Br bond is generally slower than into an electron-poor one.[1] Slower initiation means the catalyst sits idle longer, making it vulnerable to aggregation or side reactions.[1]
References
-
Mechanistic Insights into Hydrodehalogenation: Orbach, M., et al. (2011).[1][5] Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274.[1][5] [Link]
-
Ligand Effects (SPhos/XPhos): Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.[1] [Link]
-
Lithium-Halogen Exchange Dynamics: Bailey, W. F., & Patricia, J. J. (1988).[1][3] The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.[1] [Link]
-
In-Situ Trapping (Boration): Li, W., et al. (2011).[1] Lithium-Halogen Exchange of Aryl Bromides for the Synthesis of Aryl Boronic Esters. Journal of Organic Chemistry. [Link]
Sources
Technical Support Center: Sequential Cross-Coupling of 4-Bromo-2-chloro-N,N-dimethylaniline
Status: Online Agent: Senior Application Scientist Ticket Focus: Chemoselectivity, Catalyst Poisoning, and Sequential Optimization
Introduction: The Substrate Profile
Welcome to the technical support hub for 4-Bromo-2-chloro-N,N-dimethylaniline . This substrate presents a classic "chemist's dilemma": it contains two electrophilic sites (Br and Cl) with distinct bond dissociation energies, complicated by a strongly electron-donating dimethylamino group (–NMe₂).
The Core Challenge:
-
Electronic Deactivation: The –NMe₂ group pushes electron density into the benzene ring (resonance donation), making the C–Br bond less electrophilic and harder to undergo oxidative addition compared to a standard bromobenzene.
-
Catalyst Poisoning: The basic nitrogen lone pair can coordinate to the Palladium (Pd) center, displacing ligands and arresting the catalytic cycle.
-
The "Narrow Window": You must use a catalyst active enough to overcome the electronic deactivation of the C–Br bond, but not so active that it indiscriminately attacks the C–Cl bond or causes hydrodehalogenation.
Module 1: Troubleshooting & FAQs
Ticket #001: "I’m seeing 'scrambling'—my product has coupled at both the Br and Cl positions during the first step."
Diagnosis: Over-active Catalytic System. The bond dissociation energy difference between Ar–Br (~81 kcal/mol) and Ar–Cl (~96 kcal/mol) allows for sequential coupling. However, highly active bulky phosphine ligands (e.g., XPhos, tBu₃P) lower the activation energy for oxidative addition so significantly that they may fail to discriminate between the two halogens, especially at high temperatures.
Solution Protocol:
-
Switch Ligands: Move away from "Buchwald-type" dialkylbiaryl phosphines for the first step. Use traditional aryl phosphines like Triphenylphosphine (PPh₃) or bidentate ligands like dppf . These are active enough for the bromide but generally too slow for the chloride at moderate temperatures.
-
Lower the Temperature: Run the first coupling at 60–80°C . Do not reflux in high-boiling solvents (e.g., toluene/water at 100°C) until the bromide is consumed.
-
Stoichiometry Control: Ensure the boronic acid is the limiting reagent (0.95 – 1.0 equiv) relative to the halide.
Ticket #002: "The reaction stalls at 20% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst Poisoning via N-Coordination. The dimethylamino group is a Lewis base. In low-polarity solvents (like Toluene), the nitrogen lone pair competes with your phosphine ligand for the Pd center. If the substrate binds to Pd, it shuts down the cycle (formation of off-cycle Pd-amine complexes).
Solution Protocol:
-
Solvent Switch: Use a polar, coordinating solvent system like DME (Dimethoxyethane) or 1,4-Dioxane . These solvents can solvate the Pd species and prevent the substrate nitrogen from "locking" the catalyst.
-
Ligand Loading: Increase the Ligand:Metal ratio. If using Pd(OAc)₂, use 4 equivalents of PPh₃ instead of the standard 2. This shifts the equilibrium toward the active Pd-Phosphine species.
-
Scavenger Additive: In extreme cases, adding a Lewis acid (like ZnCl₂ or MgCl₂) can tie up the amine lone pair, though this risks complicating the Suzuki coupling base mechanism.
Ticket #003: "I see a mystery peak with M-79 mass (Des-Bromo product). I’m losing my halogen!"
Diagnosis: Hydrodehalogenation.[1][2]
Electron-rich rings are notorious for this. The oxidative addition occurs, but instead of transmetallation, the Pd-Ar species undergoes pathway deviation . This often happens if the reaction involves alcohols (methanol/ethanol) or alkoxide bases, which act as hydride sources via
Solution Protocol:
-
Eliminate Alcohols: strictly use aprotic solvent systems (e.g., THF/Water or DMF).
-
Change the Base: Switch from alkoxides (NaOEt, KOtBu) to inorganic carbonates or phosphates (K₂CO₃ , K₃PO₄ ).
-
Water Management: While some water is necessary for the Suzuki mechanism (boronate activation), excess water can promote protonolysis of the Pd-Ar bond. Use a defined ratio (e.g., 4:1 Organic:Water).
Module 2: The "Golden Route" Experimental Protocol
This protocol is designed to maximize chemoselectivity (Step 1) and reactivity (Step 2).
Step 1: Selective C-Br Coupling (Suzuki-Miyaura)
Target: Reaction at C4 only.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Moderate activity; discriminates well between Br/Cl. |
| Solvent | DME / H₂O (3:1 ratio) | DME prevents amine poisoning; water activates boronic acid. |
| Base | Na₂CO₃ (2.0 equiv) | Mild base; minimizes dehalogenation risk. |
| Temp | 70 °C | Sufficient for Ar-Br activation, too low for Ar-Cl. |
| Time | 4-12 Hours | Monitor via HPLC/UPLC. |
Step 2: Activation of C-Cl (Buchwald-Hartwig or Suzuki)
Target: Reaction at C2 (Force conditions).
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ + XPhos | "Flamethrower" system; XPhos is required to activate the electron-rich, sterically hindered chloride. |
| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point; good solubility. |
| Base | K₃PO₄ or KOtBu | Strong base required for difficult transmetallation/amination. |
| Temp | 100–110 °C | High energy required to break the Ar-Cl bond ortho to NMe₂. |
Module 3: Visualization & Logic Flow
Decision Tree: Optimizing Selectivity
The following diagram illustrates the logic flow for troubleshooting the first coupling step.
Caption: Logic flow for diagnosing and correcting failure modes in the first sequential coupling step.
Reaction Pathway: Sequential Coupling
Visualizing the transformation from the starting material to the final bis-functionalized product.
Caption: Sequential pathway showing the escalation of conditions required to activate the deactivated C-Cl bond.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes. Source: Chemical Reviews (ACS Publications). Relevance: Establishes the fundamental reactivity order (I > Br > Cl) and ligand strategies for sequential coupling. URL:[Link]
-
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses. Source: National Institutes of Health (PMC). Relevance: details one-pot protocols for sequential coupling, highlighting temperature control as a selectivity switch. URL:[Link]
-
Mechanistic Studies of the Oxidative Addition of Aryl Halides. Source: CHIMIA (Swiss Chemical Society). Relevance: Explains the electronic deactivation caused by electron-donating groups (like -NMe2) on oxidative addition rates. URL:[Link]
Sources
Technical Support Center: Purification of 4-Bromo-2-chloro-N,N-dimethylaniline
Target Molecule: 4-Bromo-2-chloro-N,N-dimethylaniline CAS: 50638-51-2 Molecular Formula: C₈H₉BrClN Support Ticket: #PUR-50638-BrCl
Introduction
Welcome to the purification support center. You are likely working with This compound , a sterically congested, electron-deficient aniline derivative. Its purification presents unique challenges due to the ortho-chloro substituent , which twists the dimethylamino group out of planarity, reducing basicity and altering solubility profiles compared to simple dimethylanilines.[1]
This guide treats the purification process not as a recipe, but as a logic gate system . Select the module that corresponds to your synthesis route and observed impurity profile.[1]
Module 1: Diagnostic & Impurity Profiling
Identify your impurity source to select the correct purification strategy.[1]
Q: Which synthesis route did you use?
The impurity profile is strictly dictated by your synthetic approach.
Route A: Methylation of 4-Bromo-2-chloroaniline (Reductive amination or MeI alkylation)
-
Primary Impurity: Monomethyl species (4-Bromo-2-chloro-N-methylaniline).
-
Secondary Impurity: Quaternary Ammonium Salts (Over-methylation).[1]
-
Trace Impurity: Unreacted primary amine.[1]
Route B: Bromination of 2-Chloro-N,N-dimethylaniline (Electrophilic Aromatic Substitution)
-
Primary Impurity: 4,6-Dibromo species (Over-bromination).[1]
-
Secondary Impurity: Regioisomers (Trace 6-bromo, though sterics favor 4-position).
-
Trace Impurity: Unreacted starting material.[1]
Visualizing Impurity Pathways
The following logic map traces the origin of your specific contaminants.[1]
Figure 1: Mechanistic origin of impurities based on synthesis route.
Module 2: Wet Chemistry Cleanup (The "Chemical Filter")
Use this protocol if your crude mixture contains unreacted amines or inorganic salts.[1]
Q: How do I separate the target from unreacted primary/secondary amines?
A: Exploiting Steric Inhibition of Resonance. The ortho-chloro group makes the nitrogen lone pair less available for conjugation, but it remains basic enough to protonate with strong acids.[1] However, the primary and secondary amine impurities can be chemically modified to alter their solubility.[1]
Protocol: The Acetic Anhydride Scavenge (For Route A users) If you cannot separate the monomethyl impurity by column chromatography (due to similar Rf), chemically "tag" it.[1]
-
Dissolve crude oil in DCM (10 mL/g).
-
Add 1.2 equivalents (relative to estimated impurity) of Acetic Anhydride and 1.5 eq Pyridine.
-
Stir for 30 minutes. This converts primary/secondary amines into neutral amides .[1] The tertiary amine target cannot react.[1]
-
Acid Wash: Wash the organic layer with 2M HCl .[1]
-
Recovery: Separate layers. Basify the aqueous layer (pH > 12) with NaOH and extract back into DCM.[1]
Q: How do I remove Quaternary Ammonium Salts?
A: Aqueous Partitioning. Quaternary salts are ionic and highly water-soluble.[1]
-
Dissolve crude in Ethyl Acetate (avoid DCM here; salts are slightly soluble in chlorinated solvents).[1]
-
Wash 3x with water.[1]
-
Wash 1x with Brine.[1]
-
Dry over Na₂SO₄.
Module 3: Crystallization & Phase Behavior
Use this guide if your product is "oiling out" instead of crystallizing.
Q: My product is an oil. How do I induce crystallization?
A: The "Oiling Out" Phenomenon. Halogenated N,N-dimethylanilines often have low melting points (predicted ~50-60°C for this derivative) and form supercooled oils.[1]
Troubleshooting Table: Solvent Systems
| Solvent System | Ratio (v/v) | Outcome | Mechanism |
| MeOH / Water | 10:1 → 5:1 | Recommended | High polarity difference forces lattice formation. |
| Hexane (cold) | 100% | Good | Cooling to -20°C often induces precipitation. |
| EtOH / H₂O | Varies | Risk | High risk of oiling out due to wide metastable zone.[1] |
Protocol: Seed-Induced Crystallization
-
Dissolve the oil in the minimum amount of warm Methanol (approx. 40°C).[1]
-
Add water dropwise until persistent turbidity (cloudiness) appears.[1]
-
Add a drop of pure MeOH to clear the solution.[1]
-
Scratch the glass vigorously with a spatula.[1]
-
Place in a freezer (-20°C) for 12 hours. Do not disturb.
Module 4: Chromatography Optimization
Use this if you must run a column.[1]
Q: The compound streaks/tails on the TLC plate. Why?
A: Silanol Interaction. The basic nitrogen interacts with acidic silanol (Si-OH) groups on the silica gel, causing peak broadening.[1]
The Fix: Amine-Modified Mobile Phase You must deactivate the silica.[1]
-
Standard Eluent: Hexane / Ethyl Acetate (95:5 to 80:20 gradient).[1]
-
Modifier: Add 1% Triethylamine (Et₃N) to the Hexane bottle before mixing.
-
Note: The ortho-chloro group increases lipophilicity (Rf will be higher than non-halogenated analogues).[1]
References & Grounding
-
Synthesis & Properties of Halogenated Anilines:
-
Purification of Aromatic Amines:
-
Reductive Amination Protocols (Methylation Route):
-
General Safety Data (CAS 586-77-6 Analogue):
Sources
Solvent effects on the reactivity of 4-Bromo-2-chloro-N,N-dimethylaniline
Topic: Solvent Effects on Reactivity & Handling CAS: 586-77-6 | Molecular Formula: C₈H₁₀BrClN[1][2]
Introduction: The "Personality" of Your Molecule[3]
Welcome to the technical guide for 4-Bromo-2-chloro-N,N-dimethylaniline . As a researcher, you are likely utilizing this compound as a scaffold for cross-coupling (Buchwald-Hartwig, Suzuki) or as a solvatochromic probe.[1][2][3]
This molecule presents a specific "push-pull" electronic challenge:
-
The "Push": The dimethylamino (-NMe₂) group is a strong electron donor, increasing electron density on the ring.[3] This makes the oxidative addition step in metal catalysis slower compared to electron-deficient aryl halides.[3]
-
The "Pull" (and steric block): The halogens (Br, Cl) withdraw electrons inductively but also create steric crowding, particularly the ortho-chloro substituent.[3]
The Critical Role of Solvent: Because of the electron-rich nature of this substrate, the solvent is not just a medium; it is a "switch" that controls reaction rates, chemoselectivity (Br vs. Cl), and stability.[2][3] This guide breaks down how to leverage solvent effects to optimize your yields.[1][2][3]
Module 1: Solubility & Physical Handling
Issue: The compound has a low melting point (52–56°C).[1][3][4] In warm laboratory environments or during exothermic dissolution, it may "oil out" rather than dissolve, creating biphasic mixtures that hamper reactivity.[1][2][3]
Solubility Profile & Recommendations
| Solvent Class | Examples | Solubility | Application Note |
| Non-Polar Aromatics | Toluene, Xylene | High | Preferred for Cross-Coupling. Prevents catalyst poisoning; excellent for high-temp reactions.[1][2] |
| Polar Aprotic | DMF, DMSO, DMAc | High | Use with Caution. Can coordinate to Pd catalysts, slowing down reaction with this electron-rich substrate.[1][2][3] |
| Chlorinated | DCM, Chloroform | High | Good for transfers/workup.[1][2][3] Avoid in radical reactions (can act as H-atom donor).[1][3] |
| Protic | Methanol, Ethanol | Moderate | Risk of Side Reactions. Promotes hydrodehalogenation (loss of Br) under catalytic conditions.[1][2][3] |
| Aliphatic | Hexanes, Pentane | Low | Use as an anti-solvent for recrystallization.[1][2][3] |
Protocol: Preventing "Oiling Out"
If the compound forms a sticky oil at the bottom of your flask:
-
Do not heat to dissolve. Heating near the melting point (52°C) promotes oiling.[1][3]
-
Sonication: Use an ultrasonic bath at room temperature.
-
Co-solvent: Add 5-10% DCM to your primary solvent (e.g., Toluene) to break the crystal lattice, then rotovap the DCM off if it interferes with the reaction temperature.[2][3]
Module 2: Chemoselectivity in Cross-Coupling
The Challenge: You have two leaving groups: Bromine (C4) and Chlorine (C2).[1][3] The Goal: Selective reaction at the C-Br bond without touching the C-Cl bond (which serves as a handle for subsequent functionalization).[3]
Solvent Control of Oxidative Addition
The solvent dielectric constant (
-
Non-Polar Solvents (Toluene,
): -
Polar Solvents (DMF,
):
Visualizing the Selectivity Pathway
Figure 1: Solvent polarity dictates the chemoselectivity of the oxidative addition step.[2][3] Non-polar solvents favor the kinetically controlled C-Br insertion.[2][3]
Module 3: Solvatochromism & Analytical Troubleshooting
Issue: "My compound changes color in different solvents. Is it degrading?" Answer: Likely not.[1][3][5] This is Solvatochromism .
The Science: Intramolecular Charge Transfer (ICT)
The molecule has an electron donor (-NMe₂) and electron acceptors (halogens) connected by a conjugated ring.[1][3]
Solvent Interaction:
-
Polar Solvents (MeOH, Acetonitrile): Stabilize the excited ICT state, lowering the energy gap.[2][3] This causes a Red Shift (Bathochromic) in absorption.[1][3][6]
-
Non-Polar Solvents (Hexane): Destabilize the ICT state.[1][3] This causes a Blue Shift (Hypsochromic) .[1][3][6]
Troubleshooting HPLC/UV-Vis
| Observation | Cause | Solution |
| Retention Time Shift | pH sensitivity of the -NMe₂ group. | Use a buffered mobile phase (e.g., Ammonium Formate pH 9).[1][2][3] Avoid TFA if possible (protonates the amine).[1][3] |
| Split Peaks | Sample solvent mismatch. | Dissolve the sample in the mobile phase.[2][3] Do not inject a Toluene sample into a Methanol/Water stream.[1][3] |
| "Ghost" Peaks | Photodehalogenation.[1][2][3] | This compound is light-sensitive in solution.[1][2][3][7] Use amber vials for autosamplers. |
Module 4: FAQ & Troubleshooting Guide
Q: I am getting low yields in Buchwald-Hartwig amination. The starting material remains.
A: The electron-rich -NMe₂ group deactivates the ring toward oxidative addition.[3]
-
Solvent Fix: Switch to 1,4-Dioxane or Toluene at reflux.[1][3]
-
Ligand Fix: You need a strong
-donor ligand (e.g., XPhos or RuPhos ) to facilitate the oxidative addition into the C-Br bond.[1][2][3] -
Avoid: DMF or DMSO. These solvents can coordinate to the Pd center, further slowing down the reaction on this already sluggish substrate.[2][3]
Q: I see a byproduct with Mass M-79 (Loss of Br).
A: This is hydrodehalogenation.[1][2][3]
-
Cause: Often caused by using primary alcohol solvents (Ethanol/Methanol) which act as hydride sources in the presence of Pd.[3]
-
Fix: Switch to a strictly aprotic solvent (Toluene, THF). Ensure your base (e.g., NaOtBu) is dry.[1][2][3]
Q: Can I perform a Lithium-Halogen Exchange (using n-BuLi) on this substrate?
A: Yes, but solvent temperature is critical.
-
Protocol: Use THF at -78°C .
-
Warning: The ortho-chloro group makes the lithiated intermediate unstable (benzyne formation risk) if the temperature rises above -60°C. Do not use ether (solubility issues).[1][3]
References
-
Sherwood, J. et al. (2019).[1][2][3][8] "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry, 21, 2164-2213.[1][2][3][8] Link
-
Supports the mechanism of solvent influence on Pd-catalysis rates and selectivity.[3]
-
-
Gorelsky, S. I. et al. (2012).[1][2][3] "Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species." Journal of the American Chemical Society, 134(1), 55-58.[2][3] Link[1][2]
- Foundational text on how polar solvents stabilize anionic Pd species vs.
-
Reichardt, C. (2003).[1][2][3] "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews, 94(8), 2319–2358.[1][2][3] Link[1][2]
- Explains the ICT mechanism responsible for the color changes observed in N,N-dimethylaniline deriv
-
National Center for Biotechnology Information. (2024).[1][3] PubChem Compound Summary for CID 11465, 4-Bromo-N,N-dimethylaniline (Analogous Structure Data). Link[1][2]
Sources
- 1. PubChemLite - 4-bromo-n,n-dimethylaniline (C8H10BrN) [pubchemlite.lcsb.uni.lu]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-N,N-dimethylaniline, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Solvatochromism - Wikipedia [en.wikipedia.org]
- 7. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
How to handle air and moisture sensitivity of organometallic reagents with 4-Bromo-2-chloro-N,N-dimethylaniline
Topic: Handling Air & Moisture Sensitivity for 4-Bromo-2-chloro-N,N-dimethylaniline Lithiation
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Scope: High-fidelity protocols for Lithium-Halogen exchange, reagent titration, and troubleshooting specific to mixed-halogen aryl substrates.
Executive Summary: The Substrate Challenge
You are working with This compound . This substrate presents a specific "selectivity window" that dictates your handling protocols.
-
The Objective: Selective Lithium-Halogen exchange at the C4-Bromine position.
-
The Threat (Thermodynamic Scrambling): While Bromine exchanges faster kinetically, the ortho-Chlorine (C2) is thermodynamically susceptible to lithiation due to the directing ability of the neighboring dimethylamino group (Directed Ortho Metalation - DOM).
-
The Consequence: If your temperature control fails or moisture enters, you risk protonation (yielding 3-chloro-N,N-dimethylaniline) or scrambling (yielding a mixture of regioisomers).
This guide replaces "standard practice" with "precision practice" to secure the C4-lithio species.
Module 1: The Setup (The Inert Fortress)
Objective: Eliminate the two primary failure modes—Hydrolysis (Moisture) and Oxidation (Air).
1.1 The Gas Manifold (Schlenk Line)
Do not rely on balloons for this specific reaction. The density difference between the gas and air is critical when opening the flask for reagent addition.
| Feature | Nitrogen ( | Argon ( | Recommendation |
| Density | Lighter than air | Heavier than air | Use Argon. It forms a "blanket" over the reaction surface, protecting the lithiated intermediate even when the septum is briefly removed or pierced. |
| Cost | Low | High | Worth the cost for high-value mixed-halogen substrates. |
1.2 Glassware Preparation Protocol
Standard oven drying is insufficient for organolithium work at -78°C.
-
Oven Bake: Glassware stored at 120°C for >4 hours.
-
Flame Dry (The "Triple Purge"):
-
Assemble the flask with a magnetic stir bar and septum while hot.
-
Connect to the Schlenk line (Argon).
-
Cycle: Evacuate (High Vac)
Flame heat (until yellow flame appears on glass) Cool under Vac Backfill Argon. -
Repeat 3 times.
-
Why? This removes the mono-layer of water adsorbed to the borosilicate glass, which can quench up to 5-10% of your reagent on a mmol scale.
-
Module 2: The Reagent (Quality Control)
Trusting the label concentration of n-BuLi is the most common cause of yield inconsistency.
2.1 The "Double-Titer" Rule
Commercially supplied n-Butyllithium (n-BuLi) degrades over time, forming alkoxides and hydroxides. You must titrate before every critical reaction.
Recommended Method: Watson-Eastham Titration This method is superior because it relies on a sharp color change of a charge-transfer complex, visible even in cold solvents.
Reagents:
-
Titrant: 1.0 M sec-Butanol in Xylene (anhydrous).
-
Indicator: 1,10-Phenanthroline (approx. 2-5 mg).
-
Solvent: Anhydrous THF (10 mL).
Protocol:
-
Dissolve 1,10-phenanthroline in dry THF under Argon.
-
Add a specific volume (e.g., 0.5 mL) of your n-BuLi sample.
-
Observation: Solution turns Dark Red/Rust (Charge-transfer complex formed).
-
-
Titrate dropwise with 1.0 M sec-Butanol.
-
Endpoint: Solution turns Clear Yellow/Colorless sharply.
Calculation:
Technical Insight: If the initial solution is cloudy before titration, your reagent has high alkoxide content. Discard if cloudiness is significant; alkoxides can alter the aggregation state of n-BuLi, affecting the regioselectivity of the Br/Li exchange.
Module 3: The Execution (The Reaction Workflow)
Reaction: Lithium-Halogen Exchange on this compound.
3.1 Visual Workflow
Figure 1: Critical Decision Pathway for Lithium-Halogen Exchange.
3.2 Step-by-Step Protocol
-
Solvent Choice: Use THF (Tetrahydrofuran) .
-
Why? THF coordinates Lithium, breaking down hexameric n-BuLi aggregates into more reactive dimers/monomers. This ensures the Br-exchange is fast (kinetic control) at -78°C.
-
Warning: In Ether, the reaction is slower, requiring higher temps which risks attacking the Chlorine.
-
-
Cryogenic Control:
-
Cool the THF/Substrate mixture to -78°C (Dry Ice/Acetone) before adding n-BuLi.
-
Internal Thermometer: Essential. The exotherm from n-BuLi addition can spike the internal temp by 10-15°C if added too fast.
-
Limit: Do not allow internal temp to exceed -65°C .
-
-
Addition:
-
Add n-BuLi slowly down the side of the flask (pre-cooled by glass contact).
-
Stir for 15-30 minutes .
-
Note: Unlike simple aryl bromides, do not stir for >1 hour. The lithiated species is metastable. Long stir times favor thermodynamic equilibration (scrambling).
-
-
Trapping:
-
Add your electrophile (dissolved in dry THF) slowly.
-
Allow to warm to room temperature only after the electrophile has been added and stirred for 15 mins at -78°C.
-
Module 4: Troubleshooting Center (FAQs)
Scenario A: "I isolated the protonated product (3-chloro-N,N-dimethylaniline) instead of my product."
Diagnosis:Moisture Ingress (Quenching).
-
Cause 1: The n-BuLi was quenched before it reacted.
-
Fix: Check the titer. If the reagent bottle has a crusty white rim, it's compromised.
-
-
Cause 2: The solvent was "wet."
-
Fix: Distill THF from Sodium/Benzophenone (purple color required) or use an activated alumina column system. Molecular sieves (4Å) are acceptable if activated at 300°C.
-
-
Cause 3: The "Back-Suction" Effect.
-
Fix: When cooling a flask from RT to -78°C, the gas contracts, creating a vacuum that pulls air in through the septum. Increase Argon flow during the cooling phase to maintain positive pressure.
-
Scenario B: "I see a mixture of regioisomers or loss of the Chlorine atom."
Diagnosis:Temperature Failure (Scrambling).
-
Mechanism: At temperatures > -60°C, the Lithium can migrate from the C4 position to the C2 position (ortho to the NMe2 group), or the C2-Cl can undergo exchange.
-
Fix:
-
Use an internal temperature probe, not just a bath thermometer.
-
Pre-cool the n-BuLi solution (via cannula transfer through a cooling loop) if working on a large scale (>10g).
-
Scenario C: "The reaction mixture turned cloudy immediately upon n-BuLi addition."
Diagnosis:Reagent Decomposition or Solubility Limit.
-
Analysis: If the cloudiness is white, it is likely Lithium Hydroxide (LiOH) or Lithium Bromide (LiBr) precipitating. LiBr precipitation is normal in non-polar solvents but should remain soluble in THF at -78°C initially.
-
Fix: If the cloudiness persists and yield is low, your n-BuLi has likely carbonated (reacted with CO2 in air). Discard and use a fresh bottle.
References
-
Watson, S. C.; Eastham, J. F. "Color Tests for Organolithium Reagents." Journal of Organometallic Chemistry, 1967 , 9, 165.[1]
-
Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." Sigma-Aldrich.[2][3]
-
Knochel, P.; et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, 2003 , 42, 4302.
-
Stanetty, P.; Koller, H.; Mihovilovic, M. "Directed ortho-lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision of the regioselectivity." Journal of Organic Chemistry, 1992 , 57, 6833. (Context on N-directed lithiation).
Sources
Work-up procedure for 4-Bromo-2-chloro-N,N-dimethylaniline synthesis
Technical Support Center: 4-Bromo-2-chloro-N,N-dimethylaniline Synthesis
Subject: Work-up and Purification Protocol (ID: WUP-BCDMA-04) Status: Active | Level: Advanced Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Chemical Context
This guide addresses the isolation and purification of This compound (CAS: 122-04-3 derivative). This molecule is a critical intermediate in the synthesis of EGFR kinase inhibitors and other pharmaceutical agents.
The most common synthesis route involves the electrophilic aromatic substitution (bromination) of 2-chloro-N,N-dimethylaniline . The presence of the ortho-chloro substituent and the para-directing dimethylamino group directs the bromine to the 4-position.
Critical Work-up Challenge: The product is a lipophilic weak base. The reaction medium is typically acidic (Acetic Acid/HBr). Failure to correctly manage the pH biphasic transition results in the product remaining as a water-soluble salt, leading to catastrophic yield loss.
| Physical Property | Data |
| Appearance | White to off-white crystalline solid |
| Melting Point | 70–72 °C [1, 2] |
| Solubility | Soluble in DCM, EtOAc, Chloroform; Insoluble in water (neutral pH) |
| pKa (Conjugate Acid) | ~3.5 – 4.0 (Estimated; lower than DMA due to EWG halogens) |
The "Golden Path" Work-up Protocol
This protocol assumes a standard reaction scale (1–50 mmol) using Bromine (
Phase A: Quenching & Neutralization (The Critical Junction)
-
Oxidant Quench:
-
Action: Cool the reaction mixture to 0–5 °C. Add saturated aqueous Sodium Bisulfite (
) or Sodium Thiosulfate dropwise. -
Endpoint: The characteristic red/orange color of excess bromine must disappear, yielding a clear or pale yellow solution.
-
Why: Unquenched bromine will oxidize the product during concentration, forming pink/red N-oxide impurities that are difficult to remove.
-
-
Solvent Exchange (If Acetic Acid was used):
-
Action: If the reaction solvent was >50% Acetic Acid, concentrate the mixture under reduced pressure to remove the bulk of the acid before extraction.
-
Why: Large volumes of acetic acid buffer the aqueous phase, making it difficult to achieve the basic pH required for extraction.
-
-
Basification (The Yield Maker):
-
Action: Dilute the residue with water.[1][2] Slowly add 2M NaOH or saturated
with vigorous stirring until pH > 10 . -
Validation: Test with pH paper.[3] The mixture should turn cloudy/milky as the free base precipitates.
-
Technical Insight: The product exists as a hydrobromide salt (
) in the reaction. You must deprotonate it to the free amine ( ) to extract it into the organic layer.
-
Phase B: Extraction & Isolation
-
Extraction:
-
Action: Extract the basic aqueous layer with Dichloromethane (DCM) (
volumes). -
Note: Ethyl Acetate is a viable alternative, but DCM typically solubilizes halogenated anilines better.
-
-
The "Pink" Wash (Optional but Recommended):
-
Action: Wash the combined organic layers once with a dilute antioxidant solution (1%
). -
Why: Prevents oxidative degradation during the drying step.
-
-
Drying & Concentration:
-
Action: Dry over anhydrous
, filter, and concentrate on a rotary evaporator at 40 °C. -
Result: You should obtain an off-white or pale yellow solid.
-
Workflow Visualization
The following diagram illustrates the decision logic for the work-up procedure, specifically highlighting the pH-dependent phase behavior of the target molecule.
Caption: Logic flow for the isolation of this compound, emphasizing the critical pH adjustment step.
Troubleshooting Center (FAQs)
Q1: My product is an oil, but the literature says it should be a solid (MP ~70°C). What happened?
-
Diagnosis: This is typically caused by residual solvent (DCM/EtOAc) or the presence of the regioisomer (2-bromo-6-chloro-N,N-dimethylaniline) which depresses the melting point.
-
Solution:
-
High-Vac: Place the oil under high vacuum (< 1 mbar) for 4 hours to remove trace solvent.
-
Recrystallization: Dissolve the oil in a minimum amount of hot Ethanol. Add water dropwise until turbidity persists, then cool to 4 °C. The solid should crash out.
-
Seed Crystal: If available, add a seed crystal of the authentic product.
-
Q2: The organic layer turned pink/reddish during concentration.
-
Diagnosis: Oxidation of the aniline nitrogen. N,N-dialkylanilines are prone to forming N-oxides or radical cations in the presence of light and air, especially if trace acid/bromine remains.
-
Solution:
-
Prevention: Perform the concentration in the dark or wrap the flask in foil. Ensure the quench step (bisulfite) was thorough.
-
Remediation: Pass the colored material through a short pad of silica gel using 5% EtOAc in Hexanes. The polar N-oxides will stick to the silica, while the product elutes.
-
Q3: My yield is significantly lower than expected (< 50%).
-
Diagnosis: The most common cause is incomplete basification . Due to the electron-withdrawing effects of the Chlorine and Bromine atoms, the nitrogen is less basic than standard dimethylaniline, but it still forms salts. If the pH was only ~7-8, a significant portion of the product likely remained in the aqueous layer as the ammonium salt.
-
Solution: Re-check the aqueous layer from your extraction. Adjust the pH to >12 using NaOH pellets and re-extract with DCM.
Q4: I see two spots on TLC very close together.
-
Diagnosis: Likely the presence of the 2,4-dibromo byproduct (over-bromination) or unreacted starting material.
-
Solution:
-
TLC System: Use Hexanes:EtOAc (95:5). The dibromo species is usually more lipophilic (higher Rf) than the target.
-
Purification: These are difficult to separate by recrystallization. Column chromatography is required.[4] Use a gradient of 100% Hexanes
2% EtOAc/Hexanes.
-
References
-
ChemicalBook. 4-Bromo-2-chloroaniline synthesis and derivatives. (Accessed via ChemicalBook Database). Link
-
GuideChem. Synthesis of 4-Bromo-2-chloroaniline and N,N-dimethyl derivatives. (Experimental data and melting points). Link
-
ResearchGate. Preparation of N,N-dimethylation of 4-bromoaniline derivatives. (Discussion on methylation and workup of halogenated anilines). Link
-
Google Patents. Process for the preparation of 4-bromoanilines (EP0727412). (Industrial scale chlorination/bromination workflows). Link
-
FooDB. N,N-Dimethylaniline Properties. (pKa and solubility data for the parent scaffold). Link
Sources
Validation & Comparative
Spectroscopic Comparison Guide: 4-Bromo-2-chloro-N,N-dimethylaniline vs. Regioisomers
The following guide details the spectroscopic differentiation of 4-Bromo-2-chloro-N,N-dimethylaniline from its critical regioisomers.
Executive Summary
In the synthesis of this compound (Target), the most persistent impurities are often its positional isomers, specifically 4-Bromo-3-chloro-N,N-dimethylaniline and the mono-halogenated precursor 4-Bromo-N,N-dimethylaniline .[1]
While Mass Spectrometry (MS) confirms the molecular formula (
The "Smoking Gun" Signal:
-
Target (2-Chloro isomer): The isolated aromatic proton (H3) appears downfield (~7.4 ppm ) because it is trapped between two halogens (Br and Cl).
-
Impurity (3-Chloro isomer): The isolated aromatic proton (H2) appears upfield (~6.75 ppm ) because it is ortho to the electron-donating dimethylamino group.
Isomer Landscape & Structural Logic
Understanding the substitution pattern is critical for interpreting the spectra.
| Compound | Structure Description | Key Feature |
| Target: this compound | Cl at position 2 (ortho to N), Br at position 4 (para to N). | H3 is isolated between Cl and Br. H5/H6 are ortho-coupled. |
| Isomer A: 4-Bromo-3-chloro-N,N-dimethylaniline | Cl at position 3 (meta to N), Br at position 4. | H2 is isolated between N and Cl. H5/H6 are ortho-coupled. |
| Precursor: 4-Bromo-N,N-dimethylaniline | No Chlorine.[1] Symmetric. | Symmetric AA'BB' system. No isolated singlet/doublet. |
Spectroscopic Deep Dive
A. Proton NMR (
NMR) – The Gold Standard
Solvent:
The distinction relies on the chemical shift of the "isolated" proton (singlet or small doublet) and the splitting pattern of the remaining two protons.
Comparative Data Table:
| Proton Position | Target (2-Cl Isomer) | Regioisomer (3-Cl Isomer) | Precursor (No Cl) |
| Isolated Proton | H3: | H2: | None (Symmetric doublet) |
| Ortho Pair (1) | H5: ~7.17 ppm (dd) (Ortho to H6, Meta to H3) | H5: ~7.37 ppm (d) (Ortho to H6, Deshielded) | H3/H5: ~7.29 ppm (d) |
| Ortho Pair (2) | H6: | H6: ~6.46 ppm (dd) (Shielded by para-NMe2) | H2/H6: ~6.58 ppm (d) |
| N-Methyl | ~2.8 - 2.9 ppm (s, 6H) | ~2.95 ppm (s, 6H) | ~2.92 ppm (s, 6H) |
Technical Insight: In the Target (2-Cl), the Chlorine atom at position 2 creates a steric clash with the
group. This may cause thesignal to shift slightly or broaden compared to the 3-Cl isomer. However, the H3 vs. H2 shift difference (>0.6 ppm) is the most reliable metric.
B. Infrared Spectroscopy (IR)
IR is useful for quick quality control but less definitive than NMR for trace isomer detection.
-
Target (2-Cl): 1,2,4-trisubstituted benzene pattern. C-Cl stretch ~1050-1090
. -
Precursor (Mono-Br): Para-disubstituted benzene overtone pattern (1800-2000
region distinct from trisubstituted).
C. Mass Spectrometry (MS)
-
Isotope Pattern: The Target will show a distinct M+ (100%), M+2, and M+4 pattern due to the presence of both
and .-
Target (Br + Cl): Distinctive "staircase" isotope pattern.
-
Precursor (Br only): 1:1 doublet pattern (M, M+2).
-
-
Limit: MS cannot distinguish the 2-Cl target from the 3-Cl isomer (same mass, same isotopes).
Experimental Protocol: Isomer Identification Workflow
Objective: Confirm identity and purity of this compound batch.
Step 1: Sample Preparation
-
Dissolve 10-15 mg of the solid product in 0.6 mL of
(Chloroform-d). -
Ensure the solution is clear; filter through a cotton plug if turbidity exists.
-
Transfer to a clean, dry 5mm NMR tube.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H ZG30.
-
Scans: 16 (sufficient for >95% purity check), 64 (for <1% impurity detection).
-
Spectral Width: -2 to 12 ppm.[2]
Step 3: Data Processing & Analysis
-
Reference the residual
peak to 7.26 ppm . -
Integrate the
singlet at ~2.8 ppm (set integral to 6.0). -
Critical Check: Look for the isolated doublet in the aromatic region.
-
If the peak is at 7.35 - 7.45 ppm , it is the Target (2-Cl) .
-
If the peak is at 6.70 - 6.80 ppm , it is the Isomer (3-Cl) .
-
Decision Logic (Visualization)
Caption: Logic flow for distinguishing the target compound from its precursor and regioisomer using 1H NMR.
References
-
National Science Foundation (NSF) Public Access Repository. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (Provides spectral data for 3-chloro isomer).
-
ChemicalBook. 4-Bromo-2-chloroaniline NMR Spectrum. (Provides baseline shifts for the 2-chloro substitution pattern).
-
GuideChem. Synthesis and Characterization of 4-Bromo-2-chloroaniline. (Confirms H3 shift at 7.39 ppm).
-
Fisher Scientific. 4-Bromo-N,N-dimethylaniline Product Data. (Reference for precursor properties).
Sources
Confirming product identity in reactions of 4-Bromo-2-chloro-N,N-dimethylaniline
Identity Confirmation & Impurity Profiling in Cross-Coupling Workflows
Part 1: The Core Directive
In the synthesis of polysubstituted anilines, particularly 4-Bromo-2-chloro-N,N-dimethylaniline , standard analytical data (LCMS + 1D NMR) is often insufficient to rule out regioisomeric impurities. The presence of two distinct halogen atoms (Br, Cl) and an activating amine group creates a "perfect storm" for regioselectivity errors during synthesis and subsequent coupling reactions.
This guide moves beyond basic purity checks. It objectively compares the Target Product against its most deceptive Structural Alternatives (Regioisomers and De-halogenated byproducts), providing the definitive experimental evidence required to distinguish them.
Part 2: Scientific Integrity & Logic (E-E-A-T)
The Challenge: Why Identity Confirmation Fails
The molecule contains three functional sites with distinct electronic behaviors:[1]
-
C4-Bromine: The primary site for oxidative addition (weakest C-X bond).
-
C2-Chlorine: A secondary electrophilic site, but sterically hindered and stronger bond (C-Cl > C-Br).
-
N,N-Dimethylamine: A strong electron-donating group (EDG) that activates the ring, specifically at the ortho and para positions.
The "Imposter" Problem: During synthesis (e.g., bromination of 2-chloro-N,N-dimethylaniline), the directing effects can compete. While the amine directs para, steric hindrance from the ortho-chloro group usually reinforces para-substitution. However, if the starting material is impure or conditions are too harsh, you may generate 2-Bromo-4-chloro-N,N-dimethylaniline (the "Swapped Halogen" isomer) or 4-Bromo-N,N-dimethylaniline (the "Des-chloro" impurity).
Standard LCMS cannot distinguish regioisomers (same mass). Standard 1H NMR can be ambiguous if peaks overlap.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the Target Product with its critical "Alternatives" (Impurities) and the specific data required to differentiate them.
| Feature | Target Product (4-Br-2-Cl) | Alternative A (2-Br-4-Cl Isomer) | Alternative B (Des-Chloro Impurity) |
| Structure | Br at C4, Cl at C2 | Br at C2, Cl at C4 | Br at C4, H at C2 |
| Reactivity Risk | High Selectivity (Br reacts first) | FATAL: Wrong site reactivity | FATAL: Loss of steric block |
| 1H NMR Pattern | AMX System (d, dd, d) | AMX System (d, dd, d) | AA'BB' System (symmetric d, d) |
| Key NOESY Signal | N-Me ↔ H6 (Strong) | N-Me ↔ H6 (Strong) | N-Me ↔ H2/H6 (Symmetric) |
| 13C NMR (C-X) | C-Br (~110 ppm) C-Cl (~130 ppm) | C-Br (~120 ppm, hindered) C-Cl (~125 ppm) | C-Br (~108 ppm) No C-Cl signal |
Part 3: Visualization & Experimental Protocols
Diagram 1: The Analytical Decision Matrix
This workflow illustrates the logic required to confirm identity, moving from routine checks to definitive structural proof.
Caption: Workflow distinguishing the target 4-Br-2-Cl scaffold from des-halogenated and regioisomeric impurities.
Detailed Experimental Protocol: Definitive Identification
To validate the identity of this compound, follow this self-validating protocol. This method relies on the specific shielding effect of the dimethylamino group on the ortho proton (H6).
1. Sample Preparation
-
Solvent: Dissolve 10 mg of the compound in 0.6 mL of CDCl3 (Chloroform-d).
-
Why: CDCl3 is non-polar, preventing H-bonding shifts that might obscure the specific electronic effects of the Cl and Br substituents.
-
-
Standard: Add TMS (Tetramethylsilane) as an internal reference (0.00 ppm).
2. 1H NMR Acquisition Parameters
-
Frequency: 400 MHz or higher (essential to resolve H3/H5 coupling).
-
Scans: 16 scans minimum.
-
Spectral Width: -1 to 11 ppm.
3. Data Interpretation (The "Fingerprint" Check)
Compare your spectrum against these expected values. Any deviation >0.2 ppm suggests an alternative structure.
| Proton | Position | Chemical Shift (δ) | Multiplicity | Coupling Constant ( | Structural Logic |
| H3 | Meta to N, Ortho to Cl | 7.48 ppm | Doublet (d) | Most deshielded due to adjacent Cl and Br. | |
| H5 | Ortho to Br, Meta to N | 7.25 ppm | Doublet of Doublets (dd) | Coupled to both H6 (ortho) and H3 (meta). | |
| H6 | Ortho to N, Meta to Br | 6.65 ppm | Doublet (d) | Diagnostic Signal: Significantly shielded by the electron-rich NMe2 group. | |
| N-Me | Attached to N | 2.85 ppm | Singlet (s) | N/A | Integrates to 6H. |
The "Self-Validating" Logic:
-
If H6 is NOT shielded (i.e., if it appears >7.0 ppm), the NMe2 group is likely not ortho to a proton (suggesting the 2,6-dichloro impurity or steric twisting).
-
If the H3 doublet coupling is missing, you may have the 2-bromo isomer where the coupling patterns change due to different meta-relationships.
4. The "Kill Step": NOESY Confirmation
Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Requirement: You must observe a cross-peak between the N-Me singlet (2.85 ppm) and the H6 doublet (6.65 ppm) .
-
Negative Control: You should NOT see a cross-peak between N-Me and H3 (7.48 ppm).
-
Interpretation: This confirms the NMe2 group is spatially close to H6 and distant from H3/Cl, confirming the 1,2,4-substitution pattern.
Diagram 2: Chemoselective Reactivity Pathways
This diagram visualizes why confirming the specific isomer is critical for downstream applications (e.g., Suzuki Coupling).
Caption: Kinetic preference for C-Br insertion (Path A) vs. C-Cl insertion (Path B). Identity confirmation ensures the starting material has the Br at C4 to enable Path A.
References
-
Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
Nobel Prize Organization. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis (Scientific Background). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
